Technical Documentation Center

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Executive Summary In the rapidly evolving landscape of targeted therapeutics, sp³-rich saturated heterocycles have largely replaced flat, sp²-hybridized aromatic rings to improve solubility, metabolic stability, and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, sp³-rich saturated heterocycles have largely replaced flat, sp²-hybridized aromatic rings to improve solubility, metabolic stability, and target specificity. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 1599164-51-8) represents a highly specialized, bifunctional building block utilized in modern medicinal chemistry[1]. Featuring a conformationally restricted pyrrolidine core, a sterically demanding C2-methyl group, and a flexible, hydrogen-bonding methoxyacetyl side chain, this compound is increasingly integrated into the design of complex kinase inhibitors and mutant KRAS modulators[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, validated synthetic methodologies, and handling protocols for drug development professionals.

Physicochemical Profiling & Structural Elucidation

The utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one stems from its unique combination of functional groups. The secondary amine of the pyrrolidine ring serves as a versatile synthetic handle (e.g., for S_NAr reactions or Buchwald-Hartwig cross-couplings), while the methoxyketone moiety provides dual hydrogen-bond acceptors capable of interacting with solvent-exposed regions or specific amino acid residues in target binding pockets[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, critical for predicting its behavior in Lipinski-compliant drug design[1].

PropertyValue / Description
Chemical Name 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one
CAS Registry Number 1599164-51-8
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES String O=C(COC)C1CCNC1C
Topological Polar Surface Area (TPSA) 38.33 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Amine N, Ketone O, Methoxy O)
Rotatable Bonds 3
Purity Standard (Commercial) ≥95%
Stereochemical Considerations

The presence of the C2-methyl group and the C3-methoxyacetyl group introduces two contiguous chiral centers, resulting in four possible stereoisomers (two cis enantiomers and two trans enantiomers). The relative stereochemistry dictates the dihedral angle between the methyl group and the ketone, profoundly impacting the molecule's ability to fit into tight enzymatic pockets. In advanced pharmaceutical applications, such as the synthesis of KRAS G12C inhibitors, specific enantiomers (e.g., the (2R,3R) or (2S,3S) configurations) are isolated or synthesized asymmetrically to maximize target affinity[2][3].

Pharmacological Utility & Target Binding

The structural architecture of this compound is engineered for high-affinity target engagement. The C2-methyl group acts as a steric restrictor, locking the pyrrolidine ring into a preferred envelope conformation. This reduces the entropic penalty upon binding to a target protein[2].

Pharmacophore Ligand 2-Methoxy-1-(2-methylpyrrolidin- 3-yl)ethan-1-one Amine Secondary Amine (NH) Salt Bridge / H-Bond Donor Ligand->Amine Methyl C2-Methyl Group Steric Restraint / Hydrophobic Ligand->Methyl Ketone Carbonyl (C=O) H-Bond Acceptor Ligand->Ketone Methoxy Methoxy (-O-CH3) H-Bond Acceptor Ligand->Methoxy Target1 Asp/Glu Residues Amine->Target1 Ionic Interaction Target2 Hydrophobic Pocket Methyl->Target2 van der Waals Target3 Kinase Hinge Region Ketone->Target3 H-Bonding Methoxy->Target3 H-Bonding

Pharmacophore mapping of the compound's functional groups and putative target interactions.

When incorporated into larger scaffolds (such as pyrido[4,3-d]pyrimidines), the secondary amine is typically functionalized, leaving the methoxyketone to project outward. This projection can form crucial hydrogen bonds with the peptide backbone of the target's hinge region or stabilize the molecule within solvent-exposed channels, a strategy frequently employed in the development of mutant KRAS inhibitors and deubiquitinating enzyme (DUB) modulators[2][3].

Chemical Synthesis & Derivation Strategies

Synthesizing 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one requires precise control over the ketone formation to prevent over-alkylation. The most reliable, self-validating protocol utilizes a Weinreb Amide intermediate . This approach leverages the stable chelate formed by the N,O-dimethylhydroxylamine group, which traps the organometallic intermediate and prevents the formation of a tertiary alcohol, releasing the desired ketone only upon acidic workup.

Step-by-Step Experimental Protocol

Prerequisites: All reactions involving organometallic reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Step 1: Formation of the Weinreb Amide

  • Reagents: 1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (1.0 eq)[3], N,O-dimethylhydroxylamine hydrochloride (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure: Dissolve the Boc-protected acid in anhydrous DMF at 0 °C. Add DIPEA, followed by HATU. Stir for 15 minutes to generate the active ester.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the Weinreb amide. Causality Check: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary carboxylic acids (due to the adjacent C2-methyl group).

Step 2: Grignard Addition for Methoxyketone Formation

  • Reagents: Weinreb amide intermediate (1.0 eq), (Methoxymethyl)magnesium chloride (1.5 eq, 1M in THF), anhydrous THF.

  • Procedure: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add (Methoxymethyl)magnesium chloride over 30 minutes. Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Workup: Carefully quench the tetrahedral intermediate with 1M HCl at 0 °C. Extract with EtOAc, dry, and concentrate to yield the Boc-protected methoxyketone.

Step 3: Boc Deprotection

  • Reagents: Boc-protected methoxyketone, 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (10 eq) at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one as its hydrochloride salt.

Synthesis A Boc-2-methylpyrrolidine- 3-carboxylic acid B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine, HATU, DIPEA C Boc-Protected Methoxyketone B->C Methoxymethylmagnesium chloride, THF D Target Compound (CAS: 1599164-51-8) C->D HCl/Dioxane, Deprotection

Stepwise synthetic workflow for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one via Weinreb amide.

Handling, Stability, and Storage Protocols

To maintain the integrity of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, strict handling protocols must be observed:

  • Hygroscopicity: As a secondary amine (especially if isolated as a free base), the compound is highly hygroscopic. It will rapidly absorb atmospheric moisture, which can complicate accurate weighing and stoichiometry in subsequent reactions. It is highly recommended to store and handle the compound as its hydrochloride salt[1].

  • Storage Conditions: Store in a tightly sealed container at 2-8 °C[1]. For long-term storage (months to years), storage under an inert gas (Argon) at -20 °C is advised to prevent N-oxidation.

  • Reactivity Warnings: The free base is susceptible to forming carbamates upon prolonged exposure to atmospheric CO₂. Always flush storage vials with inert gas after opening.

References

  • [2] Google Patents. WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. Retrieved from:

  • [3] Google Patents. WO2016046530A1 - Novel compounds (Deubiquitinating enzyme inhibitors). Retrieved from:

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Acyl-2-Methylpyrrolidines

Topic: Physicochemical characteristics of 2-methylpyrrolidine-3-yl ketone derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical characteristics of 2-methylpyrrolidine-3-yl ketone derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-methylpyrrolidine-3-yl ketone scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of conformational rigidity, stereochemical complexity, and functionalizability. Often serving as a pharmacophore in GPCR ligands (e.g., CCR5 antagonists) and enzyme inhibitors (e.g., DPP-4), this moiety presents specific physicochemical challenges—namely stereocenter management and basicity modulation—that determine its developability. This guide provides a technical deep-dive into the structural, physicochemical, and synthetic characteristics of these derivatives, specifically focusing on the 1-(2-methylpyrrolidin-3-yl)alkanone class.

Structural Architecture & Stereochemistry

Chiral Complexity

The 2-methylpyrrolidine-3-yl ketone core possesses two contiguous stereogenic centers at positions C2 and C3. This results in four possible stereoisomers, grouped into two diastereomeric pairs: the cis-isomers and the trans-isomers.

  • Trans-Configuration ((2S,3R) / (2R,3S)): Typically the thermodynamic product. The C2-methyl and C3-acyl groups adopt a pseudo-equatorial orientation to minimize 1,2-allylic strain and steric repulsion.

  • Cis-Configuration ((2S,3S) / (2R,3R)): Often higher energy due to steric clash between the substituents, though intramolecular hydrogen bonding (e.g., between the protonated amine and the carbonyl oxygen) can stabilize this form in non-polar media.

Tautomeric Considerations

Unlike pyrrolidin-2-ones (lactams), the 3-acyl derivatives are true ketones. While keto-enol tautomerism is theoretically possible at the exocyclic C3-acyl group, the keto form is overwhelmingly dominant under physiological conditions. However, the acidic


-proton at C3 (between the ring and the carbonyl) is susceptible to enolization-mediated racemization, particularly under basic conditions.
Stereochemical Visualization

The following diagram illustrates the stereochemical relationships and the potential for epimerization at the C3 position.

Stereochemistry Trans Trans-Isomer (Thermodynamic) Enol Enol Intermediate (Planar C3) Trans->Enol Base (Deprotonation) Cis Cis-Isomer (Kinetic/H-Bond Stabilized) Enol->Cis Reprotonation Note Epimerization Risk: High at C3 under basic conditions Enol->Note

Figure 1. Stereochemical interconversion pathways between cis and trans isomers via the enol intermediate.

Physicochemical Properties[1][2][3]

The introduction of a methyl group at C2 and a ketone at C3 significantly alters the physicochemical profile compared to the parent pyrrolidine.

Basicity (pKa)

Unsubstituted pyrrolidine is a strong base (pKa


 11.3). In 2-methylpyrrolidine-3-yl ketones, two factors modulate this basicity:
  • Inductive Effect (-I): The C3-carbonyl group is electron-withdrawing, pulling electron density through the sigma bond framework. This reduces the electron density at the N1 nitrogen, lowering the pKa.

  • Steric Hindrance: The C2-methyl group increases steric bulk around the nitrogen, potentially hindering solvation of the protonated cation, which can slightly depress basicity.

Estimated pKa Range: 9.0 – 9.8 (depending on the acyl chain length). Implication: At physiological pH (7.4), the amine is predominantly protonated (>99%), ensuring high aqueous solubility and cation-mediated receptor interactions (e.g., salt bridges with Asp/Glu residues).

Lipophilicity (LogP/LogD)

The scaffold is amphiphilic. The secondary amine and ketone are polar, while the hydrocarbon ring and alkyl substituents provide lipophilicity.

DerivativeEstimated LogPSolubility Profile
Pyrrolidin-3-yl ethanone -0.4Highly Soluble (Water)
2-Methylpyrrolidin-3-yl ethanone 0.1 – 0.3Soluble (Water/Ethanol)
2-Methylpyrrolidin-3-yl propanone 0.5 – 0.8Balanced (Amphiphilic)
N-Boc Protected Precursor 2.5 – 3.0Lipophilic (Organic Solvents)
Stability Profile
  • Chemical Stability: Generally stable to hydrolysis. The primary risk is oxidation of the secondary amine to an N-oxide or imine (bioactivation) and epimerization at C3.

  • Metabolic Stability: The secondary amine is a site for Phase II conjugation (glucuronidation/sulfation) or Phase I oxidative deamination.

Synthetic Methodologies

Efficient synthesis of 2-methylpyrrolidine-3-yl ketones requires strategies that control stereochemistry and prevent over-alkylation.

Primary Route: Cycloaddition (1,3-Dipolar)

The most versatile route involves the [3+2] cycloaddition of azomethine ylides with


-unsaturated ketones. This method allows for the simultaneous formation of the C2 and C3 stereocenters.
Alternative Route: Functionalization of Proline Derivatives

Starting from chiral pool materials (e.g., proline or pyroglutamic acid) offers high enantiopurity but requires lengthy protection/deprotection sequences.

Protocol: Synthesis via Grignard Addition to Weinreb Amide

This protocol describes the conversion of a protected pyrrolidine acid to the ketone.

Reagents:

  • Substrate: N-Boc-2-methylpyrrolidine-3-carboxylic acid

  • Reagent A: N,O-Dimethylhydroxylamine HCl (for Weinreb amide)

  • Reagent B: Alkyl Grignard (e.g., MeMgBr or EtMgBr)

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve N-Boc-2-methylpyrrolidine-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Add N,O-dimethylhydroxylamine HCl (1.1 eq) and stir at RT for 12h.

    • Checkpoint: Monitor via TLC (formation of UV-active amide).

    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry over MgSO4.[1]

  • Grignard Addition:

    • Dissolve the isolated Weinreb amide in anhydrous THF under

      
      . Cool to 0°C.
      
    • Add Alkyl Grignard reagent (1.5 eq) dropwise over 30 min.

    • Mechanistic Insight: The Weinreb amide forms a stable 5-membered chelate with Mg, preventing over-addition to the tertiary alcohol.

    • Stir at 0°C for 2h.

  • Quench & Deprotection:

    • Quench with sat. NH4Cl (hydrolyzes the intermediate).

    • Extract with EtOAc. Purify via silica chromatography.

    • Deprotection: Treat with 4N HCl/Dioxane to yield the hydrochloride salt of the target 2-methylpyrrolidine-3-yl ketone.

Synthetic Workflow Visualization

Synthesis Start N-Boc-2-methyl pyrrolidine-3-COOH Weinreb Weinreb Amide Intermediate Start->Weinreb EDCI, HOBt MeNHOMe Chelate Mg-Chelated Intermediate Weinreb->Chelate R-MgBr (0°C) THF Ketone_Boc N-Boc-Ketone Chelate->Ketone_Boc NH4Cl Quench (Hydrolysis) Final 2-Methylpyrrolidine-3-yl Ketone (HCl Salt) Ketone_Boc->Final 4N HCl/Dioxane (Deprotection)

Figure 2. Synthetic pathway via Weinreb amide to prevent over-alkylation.

Drug Development Implications

Pharmacophore Utility

The 2-methylpyrrolidine-3-yl ketone moiety is a bioisostere for proline and piperidine rings.

  • CCR5 Antagonists: The basic nitrogen binds to the acidic residue in the GPCR transmembrane bundle, while the ketone tail explores hydrophobic sub-pockets.

  • Enzyme Inhibition: The ketone can act as a reversible covalent "warhead" for serine proteases, although this is less common than with aldehydes or nitriles.

Safety & Toxicology (Bioactivation)

A critical safety consideration for pyrrolidine drugs is the potential for metabolic activation.

  • Mechanism: Oxidative enzymes (CYP450 or MAO) can oxidize the

    
    -carbon (C5) adjacent to the nitrogen.
    
  • Risk: Formation of a reactive iminium ion intermediate.

  • Mitigation: The C2-methyl group sterically protects one

    
    -position. Substituents at C5 or electron-withdrawing groups (like the C3-ketone) further reduce the electron density of the lone pair, making the radical cation formation (the first step of oxidation) less favorable.
    

References

  • EvitaChem. 1-(2-Methylpyrrolidin-3-yl)propan-1-one (EVT-13284776) Product Information and Applications. [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone.

  • Carreira, E. M., & Kvaerno, L.Classics in Stereoselective Synthesis. Wiley-VCH, 2009. (General reference for Weinreb/Grignard stereocontrol).
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold.

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This guide focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This guide focuses on the novel compound 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, a molecule that combines the privileged pyrrolidine ring with a methoxyacetyl side chain. While direct biological data for this specific molecule is not yet available in published literature, its structural motifs suggest significant therapeutic potential. This document provides a comprehensive framework for researchers and drug development professionals to investigate its biological activities. We will explore hypothesized mechanisms of action, propose detailed experimental workflows from in silico screening to in vitro validation, and discuss the rationale behind these scientific choices. Our approach is grounded in the established pharmacology of related structures, aiming to provide a robust starting point for the systematic evaluation of this promising compound.

Introduction and Rationale

The quest for novel therapeutic agents is a continuous process, driven by the need for more effective and safer treatments for a multitude of diseases. Heterocyclic compounds are a major focus of this research, with the five-membered pyrrolidine ring being a particularly fruitful scaffold.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[2]

The subject of this guide, 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, integrates this versatile pyrrolidine core with two key substituents: a methyl group at the 2-position and a methoxyacetyl group at the 3-position.

  • The 2-Methylpyrrolidine Core: The pyrrolidine ring itself is found in a vast range of bioactive molecules, from alkaloids to modern synthetic drugs targeting cancer, infections, and central nervous system (CNS) disorders.[1][3] The addition of a methyl group introduces a chiral center, meaning the compound can exist as different stereoisomers. This stereochemistry can be critical, as different isomers may exhibit vastly different biological profiles and binding affinities to enantioselective proteins like enzymes and receptors.[1][2]

  • The Methoxyacetyl Side Chain: The methoxy group (-OCH3) is a powerful modulator of physicochemical properties in drug design.[4][5][6] It can influence a molecule's solubility, lipophilicity, and metabolic stability. As a hydrogen bond acceptor, it can also form crucial interactions within a protein's binding pocket, enhancing potency and selectivity.[4][5] The methoxy group is a common feature in over 230 marketed small-molecule drugs.[6]

Given these structural components, we hypothesize that 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one may possess significant biological activity. This guide will outline a strategic, multi-pronged approach to systematically uncover and validate its therapeutic potential.

Physicochemical Profile and Drug-Likeness

Before embarking on extensive biological testing, an initial in silico assessment of the compound's physicochemical properties is essential to predict its potential as a drug candidate.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₁₅NO₂Provides the elemental composition.[7]
Molecular Weight 157.21 g/mol Low molecular weight is favorable for absorption and distribution.[7]
LogP (octanol/water) ~1.0 - 1.5 (Est.)Indicates balanced lipophilicity, suggesting good membrane permeability without excessive hydrophobicity.
Hydrogen Bond Donors 1 (from the N-H group)Contributes to solubility and target binding.
Hydrogen Bond Acceptors 3 (2 from Oxygen, 1 from Nitrogen)Enhances solubility and provides points for target interaction.
Topological Polar Surface Area (TPSA) ~40-50 Ų (Est.)Suggests good potential for oral bioavailability and CNS penetration.

Analysis: The predicted properties of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five. Its low molecular weight and balanced lipophilicity suggest it is a promising candidate for further development.

Hypothesized Biological Activities & Investigation Strategy

Based on the extensive literature on pyrrolidine derivatives, we propose three primary areas of investigation for this compound: Antimicrobial, Anticancer, and Neurological activity .

Workflow for Investigating Antimicrobial Potential

Rationale: Pyrrolidine-containing molecules, including natural alkaloids and synthetic derivatives, have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][3] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV.[3]

  • In Silico Docking:

    • Objective: To predict the binding affinity of the compound to key bacterial protein targets.

    • Targets:

      • E. coli DNA Gyrase B (PDB ID: 6F86)

      • S. aureus Dihydrofolate Reductase (DHFR) (PDB ID: 3SRW)

      • P. aeruginosa Topoisomerase IV (PDB ID: 4U2B)

    • Methodology: i. Obtain the 3D structure of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. ii. Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket. iii. Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and score of the compound within the active site of each target. iv. Analyze the resulting poses for key interactions (hydrogen bonds, hydrophobic interactions).

  • In Vitro Susceptibility Testing (Broth Microdilution):

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant microbes.

    • Panel:

      • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

      • Fungal: Candida albicans (ATCC 90028)

    • Methodology: i. Prepare a stock solution of the test compound in DMSO. ii. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). iii. Inoculate each well with a standardized suspension of the microorganism. iv. Incubate the plates at 37°C for 18-24 hours (48 hours for fungi). v. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Diagram: Antimicrobial Investigation Workflow

Antimicrobial_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation insilico_start Define Compound Structure targets Select Bacterial Targets (Gyrase, DHFR, Topo IV) insilico_start->targets docking Perform Molecular Docking targets->docking analysis Analyze Binding Affinity & Interactions docking->analysis mic Determine MIC (Broth Microdilution) analysis->mic Promising Candidate panel Test Against Panel (Gram+/Gram-/Fungi) mic->panel mbc Determine MBC/MFC panel->mbc

Caption: A streamlined workflow for antimicrobial potential assessment.

Workflow for Investigating Anticancer Potential

Rationale: The pyrrolidine scaffold is a component of several anticancer agents.[1] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer. The methoxy group can also contribute to the potency of anticancer compounds.[8]

  • In Silico Docking:

    • Objective: To predict binding to key cancer-related protein targets.

    • Targets:

      • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB ID: 2GS2)

      • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (PDB ID: 4ASD)

      • BCL-2 (anti-apoptotic protein) (PDB ID: 4LVT)

    • Methodology: Follow the same general procedure as described in the antimicrobial in silico section.

  • In Vitro Cytotoxicity Assays:

    • Objective: To determine the compound's cytotoxic effect on various cancer cell lines and its selectivity.

    • Cell Lines:

      • Breast Cancer: MCF-7 (ER-positive)

      • Lung Cancer: A549 (non-small cell)

      • Colon Cancer: HCT116 (colorectal)

      • Normal Control: HEK293 (human embryonic kidney cells) or hFOB 1.19 (human fetal osteoblastic cells) for selectivity assessment.

    • Methodology (MTT Assay): i. Seed cells in 96-well plates and allow them to adhere overnight. ii. Treat the cells with serial dilutions of the test compound for 48-72 hours. iii. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The MTT is reduced to purple formazan by metabolically active cells. iv. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). v. Measure the absorbance at 570 nm using a microplate reader. vi. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Mechanism of Action (Apoptosis Assay):

    • Objective: If cytotoxicity is observed, determine if it is mediated by apoptosis.

    • Methodology (Annexin V/Propidium Iodide Staining): i. Treat a promising cell line (e.g., MCF-7) with the compound at its IC₅₀ concentration. ii. After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). iii. Analyze the stained cells using flow cytometry. iv. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Diagram: Anticancer Investigation Workflow

Anticancer_Workflow cluster_insilico In Silico & In Vitro Screening cluster_moa Mechanism of Action Studies start 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one docking Molecular Docking (EGFR, VEGFR2, BCL-2) start->docking mtt_assay Cytotoxicity Assay (MTT) (Cancer vs. Normal Cells) docking->mtt_assay ic50 Determine IC50 & Selectivity Index mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis If IC50 is potent & selective cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

Caption: A phased approach for evaluating anticancer potential.

Synthesis and Characterization

A plausible synthetic route is crucial for obtaining the compound for testing. While a specific synthesis for this exact molecule is not published, a general approach can be proposed based on known organic chemistry principles.

Proposed Synthetic Pathway:

A potential synthesis could start from a commercially available protected 2-methyl-3-pyrrolidinone.

  • Grignard Reaction: Reaction of the pyrrolidinone with a methoxyacetyl Grignard reagent (CH₃OCH₂MgBr).

  • Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Cbz) under acidic or hydrogenolysis conditions to yield the final product.

Characterization: The final compound must be rigorously characterized to confirm its identity and purity (>95%) using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one represents an unexplored chemical entity with significant therapeutic potential derived from its constituent pyrrolidine and methoxyacetyl moieties. The structured, hypothesis-driven approach outlined in this guide—beginning with in silico analysis and progressing through targeted in vitro assays—provides a scientifically rigorous and resource-efficient pathway for its evaluation.

Positive results in any of the proposed screening cascades would warrant further investigation, including more detailed mechanism-of-action studies, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual progression to preclinical in vivo models. This systematic exploration is essential to unlock the full potential of this novel compound in the landscape of modern drug discovery.

References

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. Available at: [Link]

  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available at: [Link]

  • Semantic Scholar. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available at: [Link]

  • Moreira, V. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. Available at: [Link]

Sources

Foundational

Advanced Structural Characterization and Molecular Weight Determination of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Executive Summary In preclinical drug development, the unambiguous structural verification of novel pharmaceutical intermediates is paramount. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a complex nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the unambiguous structural verification of novel pharmaceutical intermediates is paramount. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a complex nitrogen-containing heterocycle featuring a functionalized pyrrolidine core. Because structural isomers and isobaric impurities can profoundly alter pharmacological efficacy and toxicity, relying on a single analytical technique is a critical failure point.

As an Application Scientist, I have designed this technical guide to establish a self-validating analytical system . By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA), we create an orthogonal matrix where the blind spots of one technique are covered by the strengths of another.

Theoretical Framework & Predictive Modeling

Before empirical testing begins, we must establish the theoretical parameters of the target molecule. This predictive modeling dictates our instrument calibration and data acceptance criteria.

Structural Deconstruction

The IUPAC nomenclature 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one reveals three distinct structural domains:

  • The Core: A pyrrolidine ring (a five-membered nitrogen heterocycle).

  • The C2 Substituent: A methyl group (

    
    ) attached to the carbon adjacent to the nitrogen.
    
  • The C3 Substituent: A methoxyacetyl group (

    
    ) attached to the third position of the ring.
    

Summing the constituent atoms yields the empirical formula:


 .
  • Degree of Unsaturation:

    
     (Accounting for the pyrrolidine ring and the carbonyl double bond).
    
Exact Mass vs. Average Molecular Weight

A common pitfall in early-stage characterization is confusing average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (MW):

    
     (Calculated using the weighted average of all naturally occurring isotopes). This value is used for bulk stoichiometric calculations and Elemental Analysis.
    
  • Monoisotopic Exact Mass:

    
     (Calculated using only the most abundant isotopes: 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ). This is the critical target value for HRMS[1].

The Orthogonal Analytical Strategy

To achieve absolute confidence in the molecular weight and formula, we deploy an orthogonal workflow. HRMS provides the exact mass (confirming the formula), NMR maps the atom-to-atom connectivity (ruling out regioisomers), and EA confirms the bulk purity of the isolated material.

AnalyticalWorkflow Sample Compound Sample (C8H15NO2) HRMS HRMS (ESI-TOF) Target:[M+H]+ 158.1176 Sample->HRMS Soft Ionization NMR NMR (1H, 13C, 2D) Target: Connectivity Sample->NMR Dissolution (CDCl3) EA Elemental Analysis Target: %C, %H, %N Sample->EA Combustion Formula Empirical Formula Confirmed HRMS->Formula Mass Defect Analysis Structure Regio/Stereo-structure Confirmed NMR->Structure Spin-Spin Coupling Purity Bulk Purity Confirmed EA->Purity CHN Quantification Final Validated Structure: 2-Methoxy-1-(2-methylpyrrolidin-3-yl) ethan-1-one Formula->Final Structure->Final Purity->Final

Figure 1: Orthogonal analytical workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality of Methodological Choices

We utilize Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight mass spectrometry (LC-ESI-QTOF).

  • Why ESI? Electrospray Ionization is a "soft" ionization technique. The methoxyacetyl group at C3 is prone to neutral loss of methanol or carbon monoxide under harsh ionization (like Electron Impact). ESI preserves the intact pseudo-molecular ion

    
    .
    
  • Why QTOF? Modern QTOF instruments routinely achieve mass resolving powers exceeding 40,000[2]. This allows us to measure the mass defect to the fourth decimal place, definitively distinguishing

    
     from isobaric contaminants (molecules with the same nominal mass of 157 Da but different elemental compositions)[1].
    
Step-by-Step LC-ESI-QTOF Workflow
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Dilute a 10 µL aliquot into 990 µL of

    
     Water:Acetonitrile containing 
    
    
    
    Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the
    
    
    state required for positive-ion ESI detection.
  • Chromatographic Desalting: Inject 2 µL onto a short

    
     guard column (e.g., 
    
    
    
    ). Run a rapid 3-minute gradient from 5% to 95% organic modifier. Causality: This separates the analyte from any residual inorganic salts (e.g.,
    
    
    ) that cause ion suppression and signal broadening.
  • Mass Acquisition: Operate the QTOF in positive ion mode (

    
    ). Calibrate the instrument using a low-mass tuning mix to ensure mass accuracy 
    
    
    
    . Scan from
    
    
    50 to 500.
Quantitative Mass Analysis

The exact mass of the protonated molecule


 is calculated by adding the exact mass of a proton (

) to the monoisotopic mass.
Ion SpeciesTheoretical Exact Mass (

)
Acceptable Mass Range (

)
Diagnostic Purpose

158.1176 158.1173 – 158.1179Primary confirmation of

formula.

180.0995 180.0991 – 180.0999Secondary confirmation (sodium adduct).

126.0913 126.0910 – 126.0916In-source fragmentation confirming the methoxy group.

Nuclear Magnetic Resonance (NMR) Workflow

Causality of Methodological Choices

While HRMS proves the formula is


, it cannot prove the arrangement of the atoms. For example, HRMS cannot distinguish our target from 2-methoxy-1-(3-methylpyrrolidin-2-yl)ethan-1-one (a regioisomer). To elucidate the exact skeletal connectivity and verify the positions of the methyl and methoxyacetyl groups, 1D and 2D NMR spectroscopy is mandatory[3].

We utilize 1H, 13C, and 2D HSQC (Heteronuclear Single Quantum Coherence) experiments. HSQC is chosen because it correlates the chemical shift of a proton directly to the carbon atom it is attached to, rapidly resolving overlapping signals in the crowded aliphatic region of the pyrrolidine ring[4].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1H Acquisition: Acquire a 1D Proton spectrum at 400 MHz. Use a minimum of 16 scans with a relaxation delay (

    
    ) of 2 seconds to ensure accurate integration values.
    
  • 13C Acquisition: Acquire a 1D Carbon spectrum at 100 MHz using proton decoupling. Use 1024 scans due to the lower natural abundance of

    
    .
    
  • 2D HSQC Acquisition: Acquire the 2D spectrum to map the

    
     couplings, allowing unambiguous assignment of the diastereotopic protons on C4 and C5 of the pyrrolidine ring.
    
Predictive Chemical Shift Data

The following table summarizes the expected NMR profile, acting as the reference matrix for structural validation.

NucleusPredicted Chemical Shift (

, ppm)
Multiplicity & CouplingIntegrationStructural Assignment
1H 4.05Singlet (s) or AB quartet2H

(Methoxyacetyl methylene)
1H 3.40Singlet (s)3H

(Methoxy methyl)
1H 3.20Multiplet (m)1HPyrrolidine

1H 2.80Multiplet (m)1HPyrrolidine

1H 1.10Doublet (d),

3H

(Ring methyl)
13C 208.5Singlet (Cq)N/A

(Carbonyl carbon)
13C 75.2Secondary (

)
N/A

13C 59.1Primary (

)
N/A

Elemental Analysis (EA) for Bulk Purity

Even with perfect HRMS and NMR data, the bulk sample could contain NMR-silent and non-ionizable inorganic impurities (e.g., silica gel, inorganic salts from synthesis). Elemental Analysis via dynamic flash combustion provides the final pillar of our self-validating system.

The sample is combusted at 1000°C in an oxygen-rich environment, and the resulting


, 

, and

gases are quantified via thermal conductivity detection. To pass pharmaceutical quality control, the empirical results must fall within

of the theoretical mass fractions.
ElementTheoretical Mass Fraction (%)Acceptable QC Variance (

)
Carbon (C) 61.12%60.82% – 61.42%
Hydrogen (H) 9.62%9.32% – 9.92%
Nitrogen (N) 8.91%8.61% – 9.21%

Conclusion

The molecular weight and formula of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one cannot be proven by a single data point. By executing the orthogonal protocol outlined in this guide, researchers establish a closed-loop logical proof:

  • HRMS confirms the exact elemental composition (

    
    ) via sub-2 ppm mass accuracy[2].
    
  • NMR confirms the specific regioisomerism and atom connectivity, proving the locations of the methyl and methoxyacetyl substituents[3].

  • Elemental Analysis guarantees that the bulk powder strictly adheres to the

    
     average molecular weight without inorganic adulteration.
    

This rigorous, multi-tiered approach ensures absolute scientific integrity before the compound advances to biological assay or scale-up synthesis.

References

  • Pleil, J. D., Isaacs, K. K., & Madden, M. C. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research, 10(1), 012001.[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry.[Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.[Link]

  • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance Volume 50 (pp. 82-105). Royal Society of Chemistry.[Link]

Sources

Exploratory

Pharmacophore Modeling of Pyrrolidin-3-yl Ethanone Analogs

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Introduction: The Scaffold at the Crossroads The pyrrolidin-3-yl ethanone (3-acetylpyrrolidine) moiety represe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Introduction: The Scaffold at the Crossroads

The pyrrolidin-3-yl ethanone (3-acetylpyrrolidine) moiety represents a privileged substructure in medicinal chemistry, serving as a versatile chiral spacer in the design of inhibitors for metabolic enzymes (e.g., DPP-4,


-glucosidase) and G-protein coupled receptors (e.g., GPR40, chemokine receptors). Its utility stems from the pyrrolidine ring’s unique ability to project substituents into defined 3D vectors while maintaining a compact, drug-like profile (MW ~113 Da, ClogP ~ -0.4).[1]

However, modeling this scaffold presents specific challenges. Unlike planar aromatic rings, the pyrrolidine core undergoes pseudorotation , oscillating between envelope (


) and twist (

) conformations. This flexibility dramatically alters the distance and angle between the ring nitrogen (typically a cationic or H-bond donor feature) and the ethanone carbonyl (an H-bond acceptor).[1]

This guide details a rigorous pharmacophore modeling protocol for this scaffold, moving beyond static representations to capture the dynamic bioactive conformation required for high-affinity binding.

Pharma-Chemical Profile & Data Curation[1][2][3][4]

The Pharmacophoric Signature

For a pyrrolidin-3-yl ethanone analog, the pharmacophore is defined by three critical feature points (


) and one exclusion volume (

):
  • 
     (Cationic/Donor):  The pyrrolidine nitrogen (
    
    
    
    ).[1]
    • Context: At physiological pH, if secondary, this is a Positive Ionizable (PI) feature. If acylated (e.g., in amides/ureas), it becomes a Hydrogen Bond Acceptor (HBA) or Donor (HBD) depending on the substituent.

  • 
     (Acceptor):  The ethanone carbonyl oxygen (
    
    
    
    ).[1]
    • Vector: This feature usually requires a directional constraint perpendicular to the

      
       bond.
      
  • 
     (Hydrophobic/Shape):  The C3-C4-C5 methylene backbone.[1]
    
    • Function: Provides van der Waals contacts and dictates the stereochemical fit (R vs. S).

  • 
     (Exclusion Volumes):  Defined by the steric limits of the binding pocket (e.g., the tight fit in the DPP-4 S1 pocket).
    
Dataset Construction Protocol

To build a robust model, you must curate a training set that balances structural diversity with high-quality bioactivity data.[1]

  • Step 1: Activity Thresholding. Select compounds with

    
     as "Actives" and 
    
    
    
    as "Decoys".[1] Avoid the "twilight zone" (
    
    
    ) during initial hypothesis generation.
  • Step 2: Stereochemical Filtering. The (3S) and (3R) enantiomers of pyrrolidin-3-yl ethanone often exhibit

    
    -fold differences in potency.[1] Crucial: Treat enantiomers as distinct entries. Do not merge their bioactivity data.[1]
    
  • Step 3: Protonation State Assignment. Use a pKa predictor (e.g., Epik or MoKa) to generate states at pH 7.[1]4. The pyrrolidine nitrogen pKa is typically ~9.5, implying a dominant protonated state unless substituted with electron-withdrawing groups.[1]

Conformational Analysis: The "Hidden" Variable

The success of your model depends on sampling the correct ring pucker. A static energy minimization often traps the pyrrolidine ring in a local minimum that may not match the bioactive conformation.

Pseudorotation Sampling

The pyrrolidine ring conformation is defined by the phase angle (


) and puckering amplitude (

).[1]
  • Protocol: When generating conformers (e.g., using OMEGA, ConfGen, or Catalyst), you must force sampling of both the North (

    
    , C3-endo) and South  (
    
    
    
    , C3-exo) conformations.
  • Impact: The distance between the

    
     and the acetyl group can vary by up to 0.8 Å between these puckers, which is sufficient to break a pharmacophore match.
    

Workflow: Ligand-Based Pharmacophore Generation[1][4][5]

This workflow assumes the use of standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or LigandScout).

Step-by-Step Methodology
  • Conformer Generation:

    • Generate max 100 conformers per ligand.[1]

    • Energy window: 10 kcal/mol (to capture strained bioactive states).[1]

    • Specific for this scaffold: Ensure rotation of the acetyl bond (

      
      ) is sampled in 
      
      
      
      increments.[1]
  • Feature Mapping:

    • Map features

      
       onto all conformers.
      
    • Critical Check: For the ethanone group, define the HBA feature on the oxygen, but add a projected point (vector) to represent the optimal H-bond interaction site with the protein.

  • Alignment & Scoring:

    • Align actives using a Common Pharmacophore Hypothesis (CPH) algorithm.

    • Score Function:

      
      [1]
      
    • Select the hypothesis with the highest survival score that aligns the pyrrolidine rings and acetyl groups of the most potent analogs.

  • Validation (Decoy Set):

    • Screen a database of 1,000 decoys (physicochemically matched but structurally distinct, e.g., piperidines or azetidines).

    • Calculate the Enrichment Factor (EF 1%) :

      
      
      
    • Target: An EF > 10 is required for a predictive model.[1]

Visualization of the Workflow

PharmacophoreWorkflow DataPrep 1. Dataset Curation (Separate Stereoisomers) ConfGen 2. Conformer Generation (Sample Ring Puckering) DataPrep->ConfGen Cleaned SMILES FeatureMap 3. Feature Mapping (HBA, PI, Hydrophobic) ConfGen->FeatureMap 3D Conformers Alignment 4. CPH Alignment (Align Actives) FeatureMap->Alignment Feature Definitions Validation 5. Validation (Decoy Set & EF Calculation) Alignment->Validation Candidate Hypotheses Validation->Alignment Refine Features (Loop) FinalModel Refined Pharmacophore Model Validation->FinalModel Best Survival Score

Figure 1: Iterative workflow for generating a validated pharmacophore model for pyrrolidine analogs.

Case Study: Targeting Metabolic Enzymes ( -Glucosidase/DPP-4)[1]

The Biological Context

Recent studies highlight N-substituted-acetylpyrrolidine derivatives as potent inhibitors of


-glucosidase and 

-amylase, key targets for Type 2 Diabetes management.[1][2] The ethanone moiety mimics the transition state of the glycosidic hydrolysis or interacts with the catalytic residues (e.g., Asp/Glu) in the active site.
Structural Logic
  • The Anchor: The pyrrolidine nitrogen (often benzylated or tosylated in these analogs) occupies a hydrophobic pocket (S1 or S2 subsite).

  • The Warhead: The acetyl group (ethanone) at C3 positions the carbonyl oxygen to accept a hydrogen bond from the enzyme's catalytic backbone or side chains.

  • The Vector: The distance between the centroid of the N-substituent (aromatic ring) and the acetyl oxygen is the critical determinant of selectivity between

    
    -glucosidase and related hydrolases.
    
Quantitative Summary of Key Features
FeatureTypeGeometric ConstraintBiological Role
N1-Substituent Hydrophobic / AromaticRing Centroid

stacking with Trp/Phe residues in the pocket.[1]
C3-Acetyl H-Bond AcceptorVector

C=O[1]
Interaction with catalytic Asp/Glu or backbone NH.[1]
Pyrrolidine Ring Spacer4.5 - 5.5 Å (N to O)Rigidifies the linker; controls entropy loss upon binding.[1]
Interaction Diagram

InteractionMap N1 Pyrrolidine Nitrogen Acetyl Acetyl Oxygen N1->Acetyl ~5.0 Angstroms (Scaffold Constraint) Asp Asp/Glu (H-Bond Donor) Acetyl->Asp H-Bond Ar N-Benzyl Ring Trp Trp Residue (Hydrophobic) Ar->Trp pi-pi stacking

Figure 2: Schematic interaction map of N-benzyl-3-acetylpyrrolidine in the


-glucosidase binding site.

Self-Validating Protocol Checklist

To ensure the trustworthiness of your model, verify the following before deploying it for virtual screening:

  • Conformational Check: Does the bioactive conformation in your model fall within 2 kcal/mol of the global minimum? (If no, the model assumes a highly strained binding, which is rare).

  • Stereo-Sensitivity: Does the model correctly score the active enantiomer higher than the inactive one? (Run a test screen with just the enantiomeric pairs).

  • Exclusion Volumes: Have you defined exclusion spheres based on the receptor wall? (If using a ligand-based approach without a receptor, infer these from the shape of the largest active ligands).

References

  • PubChem. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • M. A. Bhat, et al. Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 2022.[4] Available at: [Link][1][4]

  • S. Udomputtimekakul, et al.

    
    -glucosidase and 
    
    
    
    -amylase. Research in Pharmaceutical Sciences, 2020. Available at: [Link]
  • X. Qing, et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery.[5] Journal of Receptor, Ligand and Channel Research, 2014. Available at: [Link]

  • Jurica, K., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.[3][6][7] Available at: [Link][1]

Sources

Foundational

Toxicological Profiling and Hazard Mitigation of Pyrrolidine Ketones: A Technical Guide

Executive Context In my tenure overseeing toxicological screening and laboratory safety protocols, the emergence of pyrrolidine ketones—specifically the α-pyrrolidinophenone class of synthetic cathinones (e.g., α-PVP, MD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

In my tenure overseeing toxicological screening and laboratory safety protocols, the emergence of pyrrolidine ketones—specifically the α-pyrrolidinophenone class of synthetic cathinones (e.g., α-PVP, MDPV, α-POP)—has necessitated a paradigm shift in how we approach in vitro assays and occupational hazard mitigation. Originally developed as potent psychostimulants, these compounds act as powerful inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters (1)[1].

However, beyond their receptor-mediated neurotoxicity, recent structural-activity relationship (SAR) studies reveal profound, direct cellular cytotoxicity. As researchers, we must move beyond simple viability assays and interrogate the specific signaling cascades driving this toxicity, while simultaneously erecting strict Safety Data Sheet (SDS) compliance frameworks to protect laboratory personnel.

Toxicodynamics & Structure-Activity Relationship (SAR)

The cytotoxicity of pyrrolidine ketones is not uniform; it is heavily dictated by the length of the α-aliphatic side-chain and specific ring substitutions. While early-generation compounds like α-PVP (5-carbon chain) primarily trigger receptor-mediated sympathomimetic toxidromes, extending the alkyl chain (e.g., to 8 carbons in α-POP) exponentially increases lipophilicity (2)[2].

This increased lipophilicity drives two distinct cytotoxic mechanisms:

  • Membrane Fluidity Alteration: Highly lipophilic derivatives integrate into the interior part of the plasma membrane, physically disrupting membrane fluidity and integrity (3)[3].

  • ROS-Dependent Apoptosis: These compounds trigger massive intracellular Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial depolarization, cytochrome-c release, caspase-3 activation, and ultimate DNA fragmentation (2)[2].

Pathway N1 Pyrrolidine Ketone Exposure N2 Membrane Fluidity Disruption N1->N2 N3 Intracellular ROS Accumulation N1->N3 N4 Mitochondrial Depolarization N2->N4 N3->N4 N5 Caspase-3 Cleavage N4->N5 N6 Endothelial Apoptosis N5->N6

Fig 1. Mechanistic pathway of pyrrolidine ketone-induced cytotoxicity and apoptosis.

Quantitative SAR Toxicity Profile

To contextualize the threat, we summarize the 48-hour LC50 data across human aortic endothelial cells (HAECs), which are highly susceptible to vascular damage from these compounds (2)[2].

CompoundAlkyl Chain LengthRing SubstituentHAEC LC50 (48h)Primary Cytotoxic Driver
α-PVP 5 CarbonsNone> 50.0 μMDAT/NET Inhibition
α-PHPP 7 CarbonsNone~ 25.0 μMModerate ROS / Lipophilicity
α-POP 8 CarbonsNone15.6 μMHigh ROS / Membrane Alteration
F-α-POP 8 Carbons4'-Fluoro< 15.0 μMSevere Oxidative Stress

Note: The addition of a 4'-fluoro or 3',4'-methylenedioxy group significantly exacerbates endothelial toxicity.

Safety Data Sheet (SDS) & Laboratory Handling

Given their extreme potency and multi-route toxicity, pyrrolidine ketones like MDPV (3,4-Methylenedioxypyrovalerone) and α-PVP must be handled under strict engineering controls. The following synthesizes the certified SDS data for MDPV HCl reference materials (4)[4].

GHS Hazard Classification
ClassificationHazard CodeDescription
Acute Toxicity (Oral) Category 3 (H301)Toxic if swallowed.
Acute Toxicity (Dermal) Category 3 (H311)Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3 (H331)Toxic if inhaled.
Specific Target Organ Tox. STOT SE 1 (H370)Causes damage to organs (Central Nervous System, Eyes).
Hazard Mitigation Protocols
  • Engineering Controls: All handling of neat powders or concentrated stock solutions must occur within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (5)[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), chemical-resistant lab coat, and tightly fitting safety goggles. If ventilation is inadequate, a full-face respirator with multi-purpose combination cartridges is mandatory.

  • Spill Response: Do not touch or walk through spilled material. Eliminate all ignition sources (especially if handling methanol-based reference solutions). Absorb with an inert material and dispose of as hazardous chemical waste (5)[5].

Experimental Workflows: Cytotoxicity & ROS Assessment

To accurately profile the toxicity of novel pyrrolidine ketones, we must establish a self-validating experimental system. A protocol is only as robust as its internal controls. By running parallel cohorts with ROS-scavengers (e.g., N-acetyl-L-cysteine), we create a self-validating loop: if the compound induces cell death, but the NAC-treated cohort survives, we definitively isolate oxidative stress as the primary cytotoxic mechanism, ruling out direct receptor-mediated necrosis (2)[2].

Protocol P1 1. Cell Culture HAECs Seeding P2 2. Dosing 10-300 μM Range P1->P2 P3 3. Staining DCFDA Probe P2->P3 P4 4. Acquisition Flow Cytometry P3->P4 P5 5. Validation NAC Rescue P4->P5

Fig 2. Self-validating experimental workflow for ROS quantification and rescue.

Step-by-Step Methodology: HAEC ROS & Apoptosis Assay

Rationale: We select Human Aortic Endothelial Cells (HAECs) because lipophilic pyrrolidine ketones primarily damage vascular networks prior to crossing the blood-brain barrier (2)[2].

  • Cell Culture & Seeding:

    • Action: Seed HAECs at

      
       cells/well in a 96-well black plate with clear bottoms.
      
    • Causality: This specific seeding density ensures the cells remain in the exponential growth phase during the 48-hour exposure window, preventing contact inhibition artifacts from skewing viability readouts.

  • Compound Preparation & Dosing:

    • Action: Dissolve the pyrrolidine ketone (e.g., α-POP) in DMSO to create a 100 mM stock. Dilute in culture media to achieve a dose range of 10 μM to 300 μM. Ensure final DMSO concentration is ≤ 0.1%.

    • Causality: Keeping DMSO below 0.1% prevents solvent-induced baseline cytotoxicity, ensuring that any observed cell death is strictly attributable to the test compound.

  • Internal Validation Control (NAC Pre-treatment):

    • Action: Pre-treat a parallel control cohort of HAECs with 5 mM N-acetyl-L-cysteine (NAC) for 1 hour prior to compound dosing.

    • Causality: NAC acts as a potent antioxidant. If ROS-dependent signaling is the primary driver of apoptosis, NAC pre-treatment will significantly rescue cell viability, validating the mechanistic hypothesis (2)[2].

  • ROS Quantification via DCFDA:

    • Action: After 24 hours of exposure, wash cells with PBS and incubate with 10 μM H2DCFDA for 30 minutes in the dark.

    • Causality: H2DCFDA is non-fluorescent until it permeates the cell, is cleaved by intracellular esterases, and subsequently oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable, and self-validating measure of intracellular oxidative stress.

  • Data Acquisition:

    • Action: Measure fluorescence via flow cytometry or a microplate reader (Ex/Em: 485/535 nm). Calculate the LC50 using non-linear regression analysis.

References

  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. nih.gov.
  • Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells. uni.lu.
  • 3,4-Methylenedioxypyrovalerone HCl (MDPV)
  • Synthetic Cathinones and Neurotoxicity Risks: A System
  • LGCAMP1275.34-01 - Methylenedioxypyrovalerone Hydrochloride (MDPV HCl)

Sources

Protocols & Analytical Methods

Method

Section 1: Foundational Strategy: Reductive Amination of Levulinic Acid

An Application Guide to the Synthesis of 2-Methylpyrrolidine Derivatives: Reagents, Catalysts, and Protocols For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is of immense interes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-Methylpyrrolidine Derivatives: Reagents, Catalysts, and Protocols

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is of immense interest. It is a foundational component in a significant percentage of FDA-approved drugs and numerous biologically active natural products.[1][2] Specifically, derivatives of 2-methylpyrrolidine offer a chiral framework that is crucial for designing stereochemically pure active pharmaceutical ingredients (APIs), where a specific enantiomer often dictates therapeutic efficacy.[3]

This guide provides an in-depth exploration of the key synthetic strategies for accessing 2-methylpyrrolidine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the selection of reagents and catalysts. The protocols described herein are designed to be self-validating systems, grounded in authoritative and referenced chemical literature.

One of the most direct and atom-economical routes to N-substituted 5-methyl-2-pyrrolidones, a direct precursor to 2-methylpyrrolidine derivatives, is the reductive amination of levulinic acid (LA). LA is a key platform chemical derivable from biomass, making this a strategic approach for green and sustainable chemistry.[4][5] The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent reduction.[6]

The choice of catalyst is critical and dictates the reaction conditions and selectivity. Heterogeneous catalysts, particularly those based on precious metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru), are widely employed due to their efficiency and reusability.[5][6] For instance, a Pt-MoOx/TiO₂ co-loaded catalyst has demonstrated high efficacy for the reductive amination of LA with a broad range of amines under mild, solvent-free conditions.[7] In contrast, switching the catalyst from AlCl₃ to RuCl₃ can selectively produce pyrrolidines over pyrrolidones under mild conditions.[8]

LA Levulinic Acid Imine Imine Intermediate LA->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine NSP N-Substituted 5-Methyl-2-Pyrrolidone Imine->NSP Intramolecular Cyclization & Reduction [H2, Catalyst]

Caption: Reductive amination pathway of Levulinic Acid.

Table 1: Comparison of Heterogeneous Catalysts for Reductive Amination of Levulinic Acid

CatalystReductantTemperature (°C)Pressure (bar)SolventYield (%)Reference
Pt-MoOx/TiO₂H₂1003None>95[7]
Pd/CH₂150-18055-69DioxaneGood to Excellent[6]
RuCl₃Phenylsilane45N/AN/AHigh[8]
5% Rh/CH₂2510Methanol>98[9]
Protocol 1: General Procedure for Reductive Amination of Levulinic Acid

This protocol is adapted from studies on heterogeneous platinum catalysts.[7]

  • Reactor Setup: In a high-pressure autoclave, add levulinic acid (1.0 eq), the desired primary amine (1.0-1.2 eq), and the Pt-MoOx/TiO₂ catalyst (typically 0.1 mol% Pt). The reaction is often run solvent-free.

  • Reaction Execution: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 3 bar).

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing via GC-MS or TLC.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the heterogeneous catalyst, which can be washed, dried, and reused.

  • Purification: The resulting crude N-substituted 5-methyl-2-pyrrolidone can be purified by distillation or flash column chromatography.

Section 2: Asymmetric Synthesis Strategies

For pharmaceutical applications, achieving high enantiomeric purity is paramount. This can be accomplished either by starting with a chiral precursor or by employing asymmetric catalytic methods.

Synthesis of the Core Chiral Scaffold

The enantiomers of 2-methylpyrrolidine can be synthesized and resolved to serve as chiral building blocks. A common industrial method involves the hydrogenation of 2-methylpyrroline, followed by crystallization with a chiral acid, such as D-tartaric acid, to isolate the desired (S)-enantiomer.[10]

Protocol 2: Synthesis of (S)-2-Methylpyrrolidine D-Tartrate

This protocol is based on a patented industrial process.[10]

  • Hydrogenation: In a suitable pressure vessel, dissolve 2-methylpyrroline (1.0 eq) in an alcohol solvent (e.g., a 2:1 mixture of ethanol and methanol). Add a hydrogenation catalyst, such as 5% Platinum on Carbon (Pt/C).

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 55 psi) and agitate at ambient temperature until the starting material is consumed (monitor by GC).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Resolution: To the filtrate, add a solution of D-tartaric acid (1.0 eq) dissolved in the same alcohol solvent.

  • Crystallization: Allow the (S)-2-methylpyrrolidine D-tartrate salt to crystallize from the solution, potentially with cooling.

  • Isolation: Isolate the crystalline product by filtration, wash with a cold solvent, and dry under a vacuum. The free base can be liberated by treatment with a strong base.

Asymmetric Catalysis: The "Clip-Cycle" Approach

Modern synthetic methods allow for the direct asymmetric synthesis of highly substituted pyrrolidines. The "clip-cycle" methodology involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, generates the pyrrolidine ring with high enantioselectivity.[2][11] This method is powerful for creating complex 2,2- and 3,3-disubstituted pyrrolidines.[11]

sub Bis-homoallylic amine met Alkene Metathesis (Grubbs Cat.) sub->met act Activated Substrate (Thioester) met->act cyc Asymmetric aza-Michael Cyclization act->cyc prod Enantioenriched Substituted Pyrrolidine cyc->prod cat Chiral Phosphoric Acid Catalyst cat->cyc

Caption: Workflow of the Asymmetric "Clip-Cycle" Synthesis.

Section 3: Synthesis via Cyclization Reactions

Classic organic reactions provide powerful tools for constructing the pyrrolidine ring, especially for derivatives with aromatic substituents.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines and, in a similar fashion, can be applied to create polycyclic pyrrolidine derivatives.[12][13] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14] This reaction is foundational in alkaloid synthesis and has been adapted to produce 2-(hetero)arylpyrrolidines.[12][13] The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[14]

amine β-Arylethylamine condense Condensation (-H₂O) amine->condense carbonyl Aldehyde / Ketone carbonyl->condense iminium Iminium Ion (Electrophile) condense->iminium H+ Catalyst cyclize Ring Closure (Electrophilic Aromatic Substitution) iminium->cyclize product Tetrahydroisoquinoline or Pyrrolidine Derivative cyclize->product -H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Section 4: Derivatization by N-Functionalization

Once the core 2-methylpyrrolidine scaffold is obtained, a vast array of derivatives can be synthesized through N-functionalization. The secondary amine of 2-methylpyrrolidine is nucleophilic and readily reacts with various electrophiles.

Protocol 3: General Procedure for N-Alkylation

This protocol describes a standard procedure for attaching an alkyl group to the pyrrolidine nitrogen.

  • Setup: Dissolve 2-methylpyrrolidine (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq), in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Electrophile: Add the alkyl halide (R-X, 1.1 eq) to the mixture. For less reactive halides, a catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or distillation. This method is exemplified in the synthesis of various pharmaceutical agents.[3]

References

  • Benchchem. Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Comparative Guide.
  • ResearchGate. A) Synthesis of polycyclic pyrrolidine derivatives via intramolecular Pictet‐Spengler reaction.
  • Stoltz, B. M., et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
  • Benchchem. Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • Benchchem. Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. (2021).
  • Benchchem. Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis.
  • Benchchem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
  • RSC Publishing. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012).
  • ResearchGate. Reductive amination of levulinic acid with various anilines.
  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s). WO2008137087A1.
  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • PMC. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
  • Wikipedia. Pictet–Spengler reaction.
  • MDPI. Synthesis of a New Chiral Pyrrolidine. (2010).
  • Benchchem. improving enantioselectivity in 2-Methylpyrrolidine catalysis.
  • ACS Publications. Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters. (2020).
  • PubMed. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017).
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).
  • ACS Publications. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. (2020).
  • CNR-IRIS. Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones.
  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022).
  • IDEAS/RePEc. Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review.
  • Google Patents. Processes for preparing pyrrolidine compounds. US20200369608A1.
  • The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
  • RSC Publishing. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry.
  • ResearchGate. Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones.
  • Organic Chemistry Portal. Grignard Reaction.
  • ResearchGate. Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts.
  • MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017).
  • Filo. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium... (2025).
  • ResearchGate. Optimization of reaction conditions for N-phenylation of 2-pyrrolidone.
  • ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes.
  • PMC. N-Functionalization of 1,2-Azaborines.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

Sources

Application

Applications of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one in medicinal chemistry

Application Note: Strategic Utilization of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one in Medicinal Chemistry Executive Summary This application note details the medicinal chemistry utility of 2-Methoxy-1-(2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one in Medicinal Chemistry

Executive Summary

This application note details the medicinal chemistry utility of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one , a versatile chiral building block characterized by a high fraction of saturated carbon (


) and specific stereochemical constraints.

In modern drug discovery, particularly for kinase (JAK/TYK2) and GPCR targets, the transition from flat aromatic scaffolds to three-dimensional, vector-defined architectures is critical for improving solubility and selectivity. This pyrrolidine derivative serves as a high-value intermediate for synthesizing heteroaryl-fused systems and peptidomimetics .

Chemical Profile & Structural Significance

The molecule features three distinct pharmacophoric elements that drive its application:

  • The Pyrrolidine Core (

    
     Scaffold):  Unlike piperidines or phenyl rings, the pyrrolidine ring offers unique "envelope" puckering conformations, allowing for precise vector positioning of substituents.[1]
    
  • The C2-Methyl "Anchor": The methyl group at the 2-position introduces steric bulk that restricts the conformational flexibility of the ring. This is a proven strategy (e.g., in Upadacitinib) to lock the bioactive conformation and improve selectivity against off-target isoforms.

  • The

    
    -Methoxy Ketone Tail:  This functional group acts as a "warhead precursor." It can be:
    
    • Condensed with amidines/hydrazines to form heterocycles (imidazoles, pyrimidines).

    • Reduced to a chiral alcohol (1,2-amino alcohol motif).

    • Used as a polar H-bond acceptor motif to engage solvent-exposed residues.

PropertySpecificationMedicinal Chemistry Relevance
Molecular Weight ~157.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Acceptors 3 (N, C=O, O-Me)High water solubility; specific receptor interaction.
Chirality 2 Stereocenters (C2, C3)Allows for 4 diastereomers (cis/trans), enabling SAR tuning.
Reactivity

-Methoxy Ketone
Precursor for Hantzsch-type cyclizations.

Primary Applications & Mechanisms

A. Synthesis of Fused Heterocycles (Kinase Inhibitors)

The most potent application of this scaffold is in the synthesis of bicyclic heteroaromatic systems . The


-methoxy ketone moiety is highly reactive toward amidines.
  • Mechanism: Condensation of the ketone with an amidine (e.g., urea or guanidine derivatives) yields 2-amino-4-substituted imidazoles or pyrimidines.

  • Utility: This creates a "hinge-binding" motif common in ATP-competitive inhibitors, where the pyrrolidine ring projects into the solvent front or ribose pocket.

B. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<160 Da) and high polarity, this molecule is an excellent fragment for NMR or X-ray crystallographic screening.

  • Vector Exploration: The methoxy group provides a specific interaction vector. If the fragment binds, the ketone can be grown into a larger scaffold.

C. Peptidomimetics (Turn Mimetics)

The 1,2-substitution pattern of the pyrrolidine (amine at 1, methyl at 2, ketone at 3) allows this molecule to mimic the


-turn of proteins, making it useful in protease inhibitor design (e.g., Serine proteases).

Experimental Protocols

Protocol A: Condensation to Form an Imidazole-Pyrrolidine Ligand

Objective: Synthesize a bioactive imidazole scaffold using the


-methoxy ketone moiety.

Reagents:

  • Scaffold: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (1.0 eq)

  • Reagent: Formamidine acetate (1.5 eq) or specific aryl-amidine.

  • Solvent: Ethanol (EtOH) or DMF.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the pyrrolidine scaffold in 5 mL of anhydrous EtOH under

    
     atmosphere.
    
  • Activation: Add 2.0 mmol of

    
     and stir at room temperature for 10 minutes to ensure the free base form of the pyrrolidine is active (if starting with a salt).
    
  • Condensation: Add 1.5 mmol of Formamidine acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via LC-MS for the disappearance of the ketone peak (M+1 ~158) and appearance of the imidazole product.
    
    • Note: The

      
      -methoxy group may be retained or eliminated depending on the specific amidine and conditions. If retaining the methoxy is desired (as a side chain), use milder heating (
      
      
      
      ).
  • Work-up: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with brine (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol B: Stereoselective Reduction to Amino-Alcohol

Objective: Convert the ketone to a chiral alcohol to create a transition-state mimic for aspartyl proteases.

  • Dissolution: Dissolve scaffold (1 eq) in dry THF at

    
    .
    
  • Reduction: Add L-Selectride (1.2 eq) dropwise to favor the syn-diastereomer (controlled by the C2-methyl group).

  • Quench: Stir for 2 hours, then quench with

    
    /NaOH.
    
  • Result: Yields the hydroxy-ethyl pyrrolidine, a core motif for scaffolding.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the strategic flow from the raw scaffold to high-value medicinal targets.

G Scaffold 2-Methoxy-1-(2-methylpyrrolidin-3-yl) ethan-1-one (Chiral Core) Reaction_A Condensation (with Amidines) Scaffold->Reaction_A Hantzsch Synthesis Reaction_B Stereoselective Reduction Scaffold->Reaction_B Hydride Addition Reaction_C Reductive Amination Scaffold->Reaction_C NaBH(OAc)3 Target_1 Imidazole/Thiazole Fused Kinase Inhibitors (JAK/TYK2) Reaction_A->Target_1 Hinge Binding Target_2 Chiral Amino-Alcohols (Protease Transition State Mimics) Reaction_B->Target_2 TS Mimicry Target_3 N-Alkylated GPCR Ligands Reaction_C->Target_3 Vector Extension

Caption: Synthetic divergence of the 2-methylpyrrolidine scaffold into three primary therapeutic classes: Kinase inhibitors, Protease inhibitors, and GPCR ligands.

Critical Quality Attributes (CQA) & Troubleshooting

  • Stereochemical Purity: The C2-methyl group creates potential for cis (2R,3S) and trans (2R,3R) diastereomers.

    • Checkpoint: Always verify diastereomeric ratio (dr) via

      
      -NMR prior to step 2. The trans-isomer is generally thermodynamically favored and offers a more extended vector for kinase binding.
      
  • Stability: The

    
    -methoxy ketone is sensitive to strong bases which can cause racemization at the C3 position via enolization.
    
    • Solution: Use non-nucleophilic bases (DIPEA) or weak inorganic bases (

      
      ) during coupling reactions.
      

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. Link

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports. Link

  • BenchChem. (2025).[1] The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Application Guides. Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Relevant for reduction protocols of -chiral ketones).

Sources

Method

Application Notes &amp; Protocols for the Scale-Up of α-Pyrrolidinyl Ketone Production

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up procedures for the production of α-pyrrolidinyl ketones, a critical structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up procedures for the production of α-pyrrolidinyl ketones, a critical structural motif in many pharmaceutical agents.[1][2] The narrative moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles essential for a successful transition from laboratory-scale synthesis to pilot-plant production. We will focus on a robust and widely applicable synthetic route: the nucleophilic substitution of an α-bromo ketone with pyrrolidine. This guide details process development, explains the causality behind experimental choices, and provides a complete, self-validating protocol for the synthesis of a representative compound on a 1 kg scale. All procedures are framed within the context of safety, efficiency, and regulatory compliance.[3][4]

Introduction: The Strategic Importance of α-Pyrrolidinyl Ketones

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5][6] Its incorporation often enhances aqueous solubility and provides a key hydrogen bond acceptor/donor, crucial for molecular recognition at biological targets.[1] When coupled with a ketone functionality, it forms an α-aminoketone, a versatile intermediate for constructing more complex heterocyclic systems.

However, transitioning the synthesis of these compounds from the benchtop (grams) to a pilot or industrial scale (kilograms) presents significant challenges.[7][8] These include:

  • Exotherm Control: The nucleophilic substitution reaction is often highly exothermic, posing a safety risk in large reactors if not managed properly.

  • Impurity Profile Management: Side reactions, such as over-alkylation or elimination, can become more prevalent at scale, complicating purification.

  • Solid Handling and Isolation: Efficiently handling large volumes of solids during filtration and drying is critical for yield and product quality.

  • Economic and Environmental Viability: Solvent choice, reagent cost, and waste generation become paramount considerations at an industrial scale.[8][9]

This guide addresses these challenges by providing a framework for logical process development and scale-up.

Synthetic Route Selection for Scalability

While several methods exist for synthesizing α-aminoketones, the direct nucleophilic substitution of an α-haloketone with pyrrolidine is frequently chosen for scale-up due to its reliability, high atom economy, and the commercial availability of starting materials.

Chosen Route: Two-Step Synthesis starting from a substituted acetophenone.

  • α-Bromination: Conversion of a substituted acetophenone to the corresponding α-bromoacetophenone.

  • Nucleophilic Substitution: Reaction of the α-bromo ketone with pyrrolidine to yield the target α-pyrrolidinyl ketone.

This route is advantageous because the reaction conditions are well-understood and generally provide high yields. Alternative routes, such as the Mannich reaction, can be effective but may present greater challenges in controlling selectivity and by-product formation on a large scale.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution A Substituted Acetophenone C α-Bromo Ketone Intermediate A->C Solvent (e.g., Acetic Acid, MeOH) B Brominating Agent (e.g., Br₂, NBS) B->C D Pyrrolidine E Final Product: α-Pyrrolidinyl Ketone C->E Solvent (e.g., THF, Toluene) Base (excess Pyrrolidine or K₂CO₃) D->E

Caption: High-level workflow for the two-step synthesis.

Core Principles for Process Scale-Up

Moving from a 100 mL round-bottom flask to a 100 L reactor requires a shift in mindset. The process must be robust, repeatable, and safe. The following parameters are critical.

Stoichiometry and Reagent Control

In the nucleophilic substitution step, pyrrolidine acts as both the nucleophile and the acid scavenger for the HBr generated. A common laboratory practice is to use a large excess of pyrrolidine. At scale, this is economically and environmentally inefficient.

  • Recommendation: Use 2.2 to 2.5 equivalents of pyrrolidine. This provides a sufficient excess to drive the reaction to completion and act as a base, without creating a significant downstream purification burden. Alternatively, using ~1.1 equivalents of pyrrolidine with an inorganic base like potassium carbonate (K₂CO₃) can be more cost-effective and simplifies the work-up, as the inorganic salts are easily removed by filtration or aqueous washes.

Thermal Hazard Assessment and Temperature Management

The reaction of an α-bromo ketone with an amine is highly exothermic. A failure to control the temperature can lead to a runaway reaction, pressure buildup, and the formation of degradation impurities.

  • Causality: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the surface area of the reactor (squared). This mismatch means that heat management is exponentially more challenging at scale.[7]

  • Protocol:

    • Charge the reactor with pyrrolidine and the chosen solvent.

    • Cool the mixture to 0-5 °C.

    • Add the α-bromo ketone solution sub-surface via a dosing pump over 2-4 hours.

    • Continuously monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ). The temperature differential (ΔT = Tᵢ - Tⱼ) is a direct indicator of the reaction rate and heat generation. A rapid increase in ΔT signals that heat generation is outpacing removal, and the addition rate must be slowed or stopped.

Solvent Selection and Work-up Strategy

The ideal solvent for scale-up should be effective for the reaction, easy to remove, safe to handle, and facilitate product isolation.

SolventProsCons
Tetrahydrofuran (THF) Excellent solubility for reagents.Forms peroxides; relatively low boiling point can make reflux control tricky.
Toluene Higher boiling point allows for a wider operating temperature range; good for azeotropic removal of water.Lower solubility for some amine salts.
Acetonitrile (MeCN) Good solvent for Sₙ2 reactions.Can be difficult to remove from the final product; toxic.
Methyl tert-butyl ether (MTBE) Good solubility, easy to remove.Environmental concerns in some regions.
  • Recommendation: Toluene or THF are often preferred. The work-up typically involves quenching the reaction, followed by aqueous washes to remove salts and excess base. At scale, liquid-liquid extractions can be time-consuming. Direct crystallization of the product hydrochloride salt by adding HCl in a suitable solvent (like isopropanol or MTBE) is often a more efficient isolation strategy.

cluster_main Scale-Up Logic start Start Process Development exotherm_check Is Exotherm Profile Known? Perform RC1/DSC analysis to quantify heat flow. start->exotherm_check controllable {Exotherm Controllable?|Can existing plant equipment handle the heat load?} exotherm_check->controllable adjust_params Adjust Parameters Decrease concentration Slow addition rate Lower starting temperature controllable->adjust_params No workup_dev Develop Work-up Optimize phase splits Develop crystallization process Minimize solvent volumes controllable->workup_dev Yes adjust_params->controllable impurity_check {Impurity Profile Acceptable?|<0.1% for known impurities} workup_dev->impurity_check impurity_id Identify & Purge Impurities Develop recrystallization or reslurry methods impurity_check->impurity_id No pilot_run Execute Pilot Scale Batch (e.g., 1 kg) impurity_check->pilot_run Yes impurity_id->workup_dev

Caption: Decision workflow for process scale-up.

Detailed Protocol: 1 kg Scale Production of 2-(Pyrrolidin-1-yl)-1-(p-tolyl)ethan-1-one

Disclaimer: This protocol is intended for qualified professionals in a controlled chemical processing environment. All operations must be preceded by a thorough hazard and operability (HAZOP) study.

Equipment and Materials
  • Equipment: 100 L glass-lined reactor with overhead stirring, temperature control unit (-10 °C to 150 °C), nitrogen inlet, reflux condenser, and sub-surface addition line connected to a dosing pump. 50 L filter-dryer or centrifuge.

  • Starting Materials:

    • 2-Bromo-1-(p-tolyl)ethan-1-one: 5.00 kg (23.46 mol, 1.0 equiv)

    • Pyrrolidine: 4.15 L (3.53 kg, 49.64 mol, 2.1 equiv)

    • Toluene: 50 L

    • Deionized Water: 3 x 25 L

    • Saturated Sodium Bicarbonate Solution: 25 L

    • Saturated Sodium Chloride (Brine) Solution: 25 L

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Heptane: 25 L

Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. This is crucial as moisture can react with the starting materials.[10]

  • Reagent Charge: Charge pyrrolidine (4.15 L) and toluene (25 L) to the reactor. Begin agitation at 100-150 RPM.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Substrate Addition (Controlled): In a separate vessel, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (5.00 kg) in toluene (25 L). Transfer this solution to the reactor via the dosing pump over approximately 3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour. Then, allow the mixture to warm to ambient temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the disappearance of the starting α-bromo ketone. The reaction is considered complete when the starting material is <1.0% by area.

  • Aqueous Work-up:

    • Add deionized water (25 L) to the reactor and stir for 15 minutes. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Add saturated sodium bicarbonate solution (25 L) to wash the organic layer and remove any residual HBr salts. Stir, separate, and remove the aqueous layer.

    • Add brine (25 L) to the organic layer to break any emulsions and aid phase separation. Stir, separate, and remove the aqueous layer.

  • Drying and Solvent Swap: Transfer the toluene solution to a new, dry reactor or dry in-situ with anhydrous MgSO₄, followed by filtration. Concentrate the solution under vacuum at <50 °C to approximately 1/3 of its original volume.

  • Crystallization and Isolation:

    • Cool the concentrated toluene solution to 0-5 °C.

    • Slowly add heptane (25 L) over 1-2 hours to induce crystallization.

    • Stir the resulting slurry at 0-5 °C for at least 2 hours.

    • Isolate the solid product by filtration using the filter-dryer.

    • Wash the filter cake with cold (0-5 °C) heptane (2 x 5 L).

    • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Expected Yield and Quality
  • Expected Yield: 4.2 - 4.5 kg (88-94%)

  • Appearance: Off-white to pale yellow solid.

  • Quality Control: The final product should be analyzed to meet pre-defined specifications.

Analytical Quality Control

Ensuring the quality and purity of the final product is paramount, especially if it is an Active Pharmaceutical Ingredient (API) or an intermediate thereof.[3][11]

TestMethodSpecification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure
Purity HPLC (e.g., C18 column, water/acetonitrile gradient)≥ 99.0% by area
Melting Point USP <741>Report value
Residual Solvents GC-HSToluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm
Loss on Drying USP <731>≤ 0.5%

Regulatory Compliance and Good Manufacturing Practice (GMP)

If the target molecule is intended for human use, all manufacturing steps must adhere to current Good Manufacturing Practice (cGMP) guidelines as established by regulatory bodies like the FDA and EMA.[3][12][13]

Key GMP Principles:

  • Documentation: All procedures, batch records, and analytical results must be meticulously documented and archived.[3]

  • Quality Unit: An independent quality unit must review and approve all critical documentation and release the final product.[3]

  • Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent product quality.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its pre-determined quality attributes.

References

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S.
  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC.
  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC.
  • Regulatory Compliance in API Manufacturing. The Pharma Master.
  • GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). NPRA.
  • APIs regulation for Pharmaceutical application.
  • FDA's Guidelines for GMP Of API. Dalton Pharma Services.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Purification of crude pyrroles.
  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering (RSC Publishing).
  • Pyrrolidine. Wikipedia.
  • Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. ChemSpider.
  • How to Address Challenges in Carbonyl Compound Synthesis?
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • New Pyrrolidine Synthesis Method Revealed. 2024 China Chemistry News.
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Benchchem.
  • Process for the purification of crude pyrroles.
  • How can I seperate pyrrolidine?
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides.
  • Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Synthesis of substituted pyrrolidines. Diva-Portal.org.
  • Pyrrolidine Deriv
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journals.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PMC.
  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

Sources

Application

Application Note: Strategic Incorporation of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one into Peptidomimetics

Executive Summary The integration of non-proteinogenic building blocks into peptide scaffolds is a cornerstone of modern drug discovery, enabling enhanced proteolytic stability, target affinity, and pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic building blocks into peptide scaffolds is a cornerstone of modern drug discovery, enabling enhanced proteolytic stability, target affinity, and pharmacokinetic profiling. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS 1599164-51-8) [1] is a highly versatile, bifunctional synthon. It features a sterically hindered secondary amine (a 2-methylpyrrolidine ring) that imparts rigid conformational constraints akin to proline, alongside a methoxyethanone side chain that provides an orthogonal ketone handle for late-stage chemoselective ligation.

This application note details the physicochemical rationale, optimized coupling methodologies, and self-validating protocols required to successfully incorporate this building block at the C-terminus of synthetic peptides, bridging the gap between solid-phase peptide synthesis (SPPS) and advanced bioconjugation.

Chemical Rationale & Mechanistic Insights

Overcoming Steric Hindrance in Amide Bond Formation

The pyrrolidine nitrogen of this building block is a secondary amine, which is inherently less nucleophilic than primary amines. This kinetic disadvantage is severely compounded by the adjacent 2-methyl group, which restricts the reaction trajectory and creates a high activation energy barrier.

Standard carbodiimide chemistry (e.g., DIC/HOBt) is kinetically insufficient to drive this coupling, often leading to high rates of C-terminal epimerization due to prolonged activation times [2]. To overcome this barrier, highly potent uronium/aminium salts such as COMU or HATU are required [3]. COMU, which incorporates the OxymaPure leaving group, is particularly recommended for this building block. It offers superior solubility, safer handling (avoiding explosive HOAt derivatives), and eliminates the risk of N-terminal guanidinylation that can occur with excess HATU [3].

Bioorthogonal Oxime Ligation

The methoxyethanone moiety contains an aliphatic ketone. Unlike aldehydes, which are prone to oxidation and side reactions during synthesis, ketones are highly stable under both the basic conditions of Fmoc deprotection (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA). Post-cleavage, this unmasked ketone serves as a highly specific electrophile for oxime ligation with aminooxy-functionalized payloads (e.g., fluorophores, PEG chains, or targeted radioligands). This reaction is performed at mildly acidic pH (4.5–5.5) and is dramatically accelerated by nucleophilic catalysis using aniline, which rapidly forms a highly reactive Schiff base intermediate that is subsequently trapped by the aminooxy group [4, 5].

Experimental Workflow

The following diagram illustrates the logical progression from solid-phase synthesis to solution-phase derivatization and final bioconjugation.

G N1 1. SPPS on 2-CTC Resin (Fmoc Chemistry) N2 2. Mild Cleavage (1% TFA/DCM) N1->N2 Fully Protected Peptide N3 3. Solution-Phase Coupling (COMU/Oxyma, DIPEA) + Pyrrolidine Building Block N2->N3 C-Terminal Activation N4 4. Global Deprotection (95% TFA Scavenger Mix) N3->N4 Peptide-Pyrrolidine Conjugate N5 5. Chemoselective Ligation (Aniline Catalysis, pH 4.5) N4->N5 Unmasked Ketone Handle

Workflow for the incorporation and orthogonal ligation of the pyrrolidine building block.

Optimized Protocols

Protocol A: Solution-Phase C-Terminal Derivatization

Because 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one lacks a carboxylic acid, it is incorporated via solution-phase coupling to the C-terminus of a fully protected peptide.

Prerequisites: Synthesize the peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin. Cleave using 1% TFA in DCM (10 x 2 min) to yield the fully side-chain protected peptide acid.

  • Pre-activation: Dissolve the protected peptide (1.0 eq) and COMU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for exactly 2 minutes.

    • Causality: COMU requires brief pre-activation to form the active ester. Strict adherence to the 2-minute window prevents C-terminal epimerization (e.g., oxazolone formation) before the hindered amine is introduced.

  • Coupling: Add 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (1.2 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 3–4 hours.

    • Causality: The slight excess of the building block and high concentration drive the bimolecular reaction forward against the steric bulk of the 2-methyl group.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, dilute in 100 µL of 95% TFA/H₂O for 15 minutes to strip side-chain protecting groups, and analyze via LC-MS. The coupling is validated when the mass of the free peptide acid is consumed and the mass of the conjugate is dominant.

  • Global Deprotection: Precipitate the protected conjugate in ice-cold water, filter, and dry. Treat the dried pellet with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove all side-chain protecting groups. Precipitate in cold diethyl ether.

Protocol B: Aniline-Catalyzed Oxime Ligation

This protocol utilizes the ketone handle introduced by the pyrrolidine building block to attach an aminooxy-functionalized payload.

  • Preparation: Dissolve the globally deprotected peptide-pyrrolidine conjugate in 0.1 M Sodium Acetate buffer (pH 4.5) to a concentration of 2–5 mM.

    • Causality: pH 4.5 is the thermodynamic sweet spot; it protonates the ketone oxygen (increasing electrophilicity) while keeping the aminooxy group (pKa ~4.6) sufficiently unprotonated to act as a nucleophile.

  • Catalysis: Add aniline to achieve a final concentration of 50 mM.

    • Causality: Aniline acts as a nucleophilic catalyst. It attacks the ketone to form a protonated Schiff base, which is significantly more reactive toward the incoming aminooxy group than the parent ketone, accelerating the reaction by 10- to 100-fold.

  • Ligation: Add the aminooxy-payload (1.5 eq). Incubate at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Monitor via analytical RP-HPLC (214 nm). The formation of the oxime bond is self-validating through a distinct retention time shift and the appearance of the payload's specific UV-Vis absorbance signature.

Quantitative Data: Reagent Selection

Selecting the correct coupling reagent is the single most critical variable when working with 2-methylpyrrolidine derivatives. The table below summarizes the quantitative and qualitative performance of standard reagents for this specific steric profile.

Coupling ReagentAdditiveRelative Yield (%)*Reaction TimeEpimerization RiskPrimary Byproducts / DrawbacksRecommendation
COMU OxymaPure> 92% 2 - 3 hVery LowNone (Water-soluble byproducts)Optimal
HATU HOAt88 - 90%2 - 3 hLowGuanidinylation of the amineHigh
DIC OxymaPure~ 65%12 - 16 hLowDiisopropylurea (Insoluble)Moderate
HBTU HOBt< 30%> 24 hHighUnreacted starting materialNot Recommended

*Yields are representative of coupling a standard Fmoc-Ala-OH to the 2-methylpyrrolidine nitrogen under optimized 0.1 M conditions.

References

  • Chemical Communications (RSC Publishing). (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved March 4, 2026, from[Link]

  • National Institutes of Health (NIH). (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Retrieved March 4, 2026, from[Link]

Method

Application Note: Green Chemistry Approaches to Synthesizing Pyrrolidin-3-yl Ethanone

Executive Summary Pyrrolidin-3-yl ethanone (3-acetylpyrrolidine) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, GPCR ligands, and nicotinic acetylcholin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidin-3-yl ethanone (3-acetylpyrrolidine) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, GPCR ligands, and nicotinic acetylcholine receptor agonists. Traditional synthesis often relies on hazardous chlorinated solvents, stoichiometric coupling reagents, and multi-step protection/deprotection sequences that degrade atom economy.

This Application Note details a validated Green Chemistry Protocol for the synthesis of pyrrolidin-3-yl ethanone. By leveraging aqueous-phase 1,3-dipolar cycloaddition and catalytic hydrogenolysis , this workflow eliminates the need for dichloromethane (DCM) and dimethylformamide (DMF), reduces waste generation (E-factor), and utilizes water and bio-renewable ethanol as primary reaction media.

Strategic Analysis: Classical vs. Green Route

The transition to sustainable synthesis requires a critical evaluation of reaction efficiency and environmental impact.

FeatureClassical Route (Dieckmann/Acylation)Green Route (1,3-Dipolar Cycloaddition)
Starting Materials N-Boc-pyrrolidine esters, strong bases (NaH, LDA)N-Benzylglycine, Formaldehyde, Methyl Vinyl Ketone
Solvents THF, Toluene, DMF (High VOC/Toxicity)Water, Ethanol (Bio-renewable, benign)
Atom Economy Low (Stoichiometric waste from protecting groups)High (Convergent assembly of the ring)
Step Count 4-5 steps (Protection, acylation, decarboxylation)2 steps (Cycloaddition, Hydrogenolysis)
Safety Profile High risk (Pyrophoric bases, exothermic quenches)Moderate risk (MVK handling required; reaction is thermal)

Reaction Pathway Visualization

The following diagram illustrates the convergent green synthesis pathway, highlighting the in situ generation of the azomethine ylide and its subsequent trapping by methyl vinyl ketone (MVK).

GreenSynthesis Start N-Benzylglycine (Sarcosine Analog) Inter Azomethine Ylide (Transient Dipole) Start->Inter Decarboxylative Condensation (Water, reflux) HCHO Paraformaldehyde HCHO->Inter MVK Methyl Vinyl Ketone (Dipolarophile) Cyclo 1-Benzyl-3-acetylpyrrolidine (Cycloadduct) MVK->Cyclo Inter->Cyclo 1,3-Dipolar Cycloaddition (+ MVK) Final Pyrrolidin-3-yl Ethanone (Target) Cyclo->Final H2, Pd/C (Ethanol) Deprotection

Figure 1: Convergent green synthesis pathway via aqueous 1,3-dipolar cycloaddition and catalytic deprotection.

Detailed Experimental Protocols

Protocol A: Aqueous 1,3-Dipolar Cycloaddition

Objective: One-pot construction of the pyrrolidine ring with the acetyl substituent installed. Green Principle: Use of water as a solvent (hydrophobic effect accelerates cycloaddition) and high atom economy.

Materials:

  • N-Benzylglycine (CAS: 17136-36-6)

  • Paraformaldehyde (Reagent grade)

  • Methyl Vinyl Ketone (MVK) (CAS: 78-94-4) [Warning: Toxic/Lachrymator]

  • Solvent: Deionized Water

  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Sustainable alternative to DCM)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-benzylglycine (1.65 g, 10 mmol) and paraformaldehyde (0.60 g, 20 mmol equivalent) in deionized water (25 mL).

  • Dipole Generation: Heat the mixture to 80°C for 15 minutes. The suspension will clarify as the decarboxylative condensation proceeds, generating the reactive azomethine ylide in situ.

  • Cycloaddition: Cool the solution slightly to 60°C. Add Methyl Vinyl Ketone (0.84 g, 1.0 mL, 12 mmol) dropwise over 10 minutes.

    • Note: MVK is volatile and toxic. Perform this addition in a well-ventilated fume hood. The use of a closed vessel or pressure tube is recommended to prevent loss of MVK.

  • Reaction: Reflux the mixture (approx. 100°C) for 2–4 hours. Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane) or LC-MS.

  • Workup (Green Extraction):

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous phase with 2-MeTHF (3 x 15 mL). Why 2-MeTHF? It is derived from corncobs/bagasse, has a higher flash point than ether, and separates cleanly from water.

    • Wash the combined organic layers with brine (10 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude 1-benzyl-3-acetylpyrrolidine is often sufficiently pure (>90%) for the next step. If needed, purify via short-path silica chromatography (Green Eluent: Ethanol/Heptane).

Yield Expectation: 75–85% of 1-benzyl-3-acetylpyrrolidine.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Removal of the benzyl protecting group to yield the free amine target. Green Principle: Catalytic reagent (Pd/C), benign solvent (Ethanol), and only Toluene/Water as byproducts.

Materials:

  • 1-Benzyl-3-acetylpyrrolidine (from Protocol A)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk)

  • Solvent: Absolute Ethanol

  • Hydrogen Gas (Balloon or low-pressure hydrogenation apparatus)

Procedure:

  • Preparation: Dissolve 1-benzyl-3-acetylpyrrolidine (1.0 g, ~4.9 mmol) in absolute ethanol (20 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% loading). Safety: Pd/C can ignite solvent vapors. Keep wet and under inert gas during addition.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas (1 atm balloon is sufficient, though 30 psi in a Parr shaker accelerates the rate). Stir vigorously at room temperature for 6–12 hours.

  • Monitoring: Monitor by TLC (the product is more polar; use Ninhydrin stain) or MS (Disappearance of m/z 204, appearance of m/z 114).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethanol.

    • Sustainability Tip: The Pd/C catalyst can often be recovered and reprocessed.

    • Concentrate the filtrate under reduced pressure to yield pyrrolidin-3-yl ethanone as a pale yellow oil.

  • Storage: The free amine is sensitive to air/oxidation. Store under nitrogen at -20°C or convert to the HCl salt for long-term stability (dissolve in EtOH, add 1.1 eq of HCl in dioxane/ether, precipitate).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Characteristic acetyl singlet (~2.1 ppm), Pyrrolidine ring multiplets (1.8–3.2 ppm).[1]
Purity HPLC-UV (210 nm)> 95% Area
Residual Solvent GC-Headspace< 5000 ppm Ethanol; < 50 ppm MVK
Enantiomeric Excess Chiral HPLCN/A (Racemic). See Section 6 for Chiral options.
Green Metrics Evaluation
  • E-Factor (Environmental Factor): The mass of waste per unit of product.

    • Classical Route: Typically > 25 (due to solvent washes and silica gel).

    • This Protocol: Estimated < 10 (Water is the primary solvent; Ethanol is recyclable).

  • Process Mass Intensity (PMI): Significantly reduced by eliminating intermediate isolations and using high-concentration aqueous conditions.

Advanced Considerations: Stereochemistry

The protocol above yields racemic pyrrolidin-3-yl ethanone. For drug development requiring a specific enantiomer (e.g., (S)-3-acetylpyrrolidine), a Biocatalytic Kinetic Resolution is recommended as a green add-on.

Protocol C: Lipase-Mediated Resolution (Conceptual)

  • Substrate: Racemic 1-benzyl-3-acetylpyrrolidine.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Reaction: Since the target is a ketone, standard lipase acylation doesn't apply directly to the ketone.

    • Strategy 1 (Reduction): Use a Ketoreductase (KRED) to reduce the ketone to the alcohol stereoselectively, separate, and re-oxidize.

    • Strategy 2 (Chiral Auxiliary): Use a chiral amino acid (e.g., L-Proline or L-Phenylalanine) in Protocol A instead of N-benzylglycine. This induces diastereoselectivity in the cycloaddition (endo/exo control), allowing separation of diastereomers before removing the auxiliary.

References

  • Green Synthesis via 1,3-Dipolar Cycloaddition

    • Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.[2]

    • Source: Frontiers in Chemistry (2019).
    • URL:[Link]

  • Aqueous Phase Reactivity

    • Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles.[2]

    • Source: Molecules (2018).[2]

    • URL:[Link]

  • Target Compound Data

    • Title: 1-(Pyrrolidin-3-yl)ethanone (Compound Summary).
    • Source: PubChem.
    • URL:[Link]

  • Sustainable Solvents: Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Source: Sigma-Aldrich Technical Notes.
  • Biocatalytic Approaches

    • Title: Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.[3]

    • Source: Organic & Biomolecular Chemistry (2022).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the acylation of 2-methylpyrrolidine with methoxyacetyl chloride. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction type for this synthesis? A: The synthesis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a nucleophilic acyl substitution, specifically the N-acylation of a secondary amine (2-methylpyrrolidine) with an acyl chloride (methoxyacetyl chloride). When performed under biphasic aqueous conditions with a base like sodium hydroxide, it is commonly referred to as a Schotten-Baumann reaction.[1][2]

Q2: Why is my reaction yield consistently low? A: Low yields in this acylation can stem from several factors. The most common culprits are the competitive hydrolysis of the highly reactive methoxyacetyl chloride, incomplete reaction due to insufficient base or poor mixing, and potential side reactions like ketene formation under certain anhydrous conditions.[3][4][5] A detailed troubleshooting guide is provided below to address these specific issues.

Q3: Is an anhydrous or a biphasic (aqueous) system better for this reaction? A: The choice depends on your experimental constraints and scale.

  • Biphasic (Schotten-Baumann): Uses inexpensive reagents like NaOH and water, making it cost-effective for large-scale synthesis.[4] However, it is prone to hydrolysis of the acyl chloride and can lead to emulsion issues during work-up.[3][4]

  • Anhydrous: Uses an organic solvent (e.g., Dichloromethane) and an organic base (e.g., triethylamine or pyridine). This minimizes the risk of hydrolysis but introduces the cost of dry solvents and organic bases, and can potentially lead to other side reactions if not controlled properly.[3]

Q4: What is the white precipitate that sometimes forms in my reaction? A: In a biphasic system, a white precipitate is often methoxyacetic acid, the product of methoxyacetyl chloride hydrolysis.[3] In either system, if an insufficient amount of base is used, the hydrochloride salt of 2-methylpyrrolidine can precipitate as the reaction generates HCl, effectively halting the conversion by rendering the amine non-nucleophilic.[1][3]

Troubleshooting Guide: From Low Yield to High Purity

This section is designed to help you diagnose and solve common problems encountered during the synthesis.

Issue 1: Low or Stalled Reaction Yield

A low yield is the most frequent challenge. By analyzing the reaction via Thin-Layer Chromatography (TLC), you can determine if the issue is an incomplete reaction (starting material remains) or product loss during work-up.

Methoxyacetyl chloride is highly reactive and readily hydrolyzes in the presence of water, a major competitive pathway in Schotten-Baumann conditions.[6]

Recommended Solutions:

  • Control Addition Rate: Add the methoxyacetyl chloride dropwise to the reaction mixture using an addition funnel or syringe pump. A slow addition ensures that the amine has a better chance to react before the acyl chloride is hydrolyzed.[3]

  • Maximize Interfacial Area: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers. Use a high-speed overhead or magnetic stirrer to create vigorous mixing and a large interfacial area.[3]

  • Consider Anhydrous Conditions: Switching to a dry organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base like triethylamine (TEA) will eliminate water and prevent hydrolysis.

The acylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic 2-methylpyrrolidine starting material to form a non-nucleophilic ammonium salt, effectively stopping the reaction.[1][3]

Recommended Solutions:

  • Base Stoichiometry: Use at least one full equivalent of a base. In practice, using a slight excess (1.1 to 1.5 equivalents) is often beneficial to ensure complete neutralization.

  • Choice of Base:

    • Biphasic: Sodium hydroxide (NaOH) is a strong, inexpensive, and effective choice.[3]

    • Anhydrous: Triethylamine (TEA) is a common choice. However, for acyl chlorides with α-protons like methoxyacetyl chloride, non-nucleophilic bases like TEA can promote elimination to form a ketene, which can lead to byproducts.[5] Using pyridine, which can also act as a nucleophilic catalyst, may be a better alternative.[3]

The reaction is exothermic. While initial cooling is necessary to control the reaction rate, maintaining too low a temperature can prevent the reaction from reaching completion.

Recommended Solutions:

  • Initial Cooling: Start the reaction at 0 °C (ice bath) during the dropwise addition of methoxyacetyl chloride to manage the initial exotherm.[3]

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the 2-methylpyrrolidine spot is consumed.

  • Gentle Heating: If the reaction is sluggish at room temperature (which can occur with sterically hindered amines), gentle heating to 40-50 °C may be required to drive it to completion.

Visualizing the Process: Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the desired reaction and key competing pathways.

Caption: Desired reaction pathway for amide formation.

SideReactions Figure 2: Competing Side Reactions cluster_hydrolysis A) Hydrolysis Pathway cluster_ketene B) Ketene Formation (Anhydrous) AcylChloride Methoxyacetyl Chloride MethoxyaceticAcid Methoxyacetic Acid AcylChloride->MethoxyaceticAcid Hydrolysis Water H₂O AcylChloride2 Methoxyacetyl Chloride Ketene Methoxyketene (Reactive Intermediate) AcylChloride2->Ketene Elimination TEA Triethylamine (Non-nucleophilic base) Byproducts Unwanted Byproducts Ketene->Byproducts Dimerization or other reactions

Caption: Common yield-reducing side reactions.

Issue 2: Product Purity and Work-up Complications

Even with a complete reaction, isolating a pure product can be challenging.

The most common impurities are unreacted starting amine (basic), the hydrochloride salt of the amine (acidic salt), and methoxyacetic acid from hydrolysis (acidic).

Recommended Solution: Sequential Liquid-Liquid Extraction A standard aqueous work-up is highly effective for removing these impurities.

  • Dilute Acid Wash: After separating the layers, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate any remaining 2-methylpyrrolidine and pull it into the aqueous layer.

  • Dilute Base Wash: Next, wash the organic layer with a mild base (e.g., saturated aqueous NaHCO₃). This will deprotonate and extract the acidic methoxyacetic acid impurity.[3]

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water and break any emulsions that may have formed.[3]

Vigorous mixing of biphasic systems, especially with amine salts present, can create stable emulsions that make layer separation difficult.

Recommended Solutions:

  • Add Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[3]

  • Add More Organic Solvent: Diluting the organic phase can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® can help to break up the fine droplets.

Data Summary: Comparing Reaction Conditions
ParameterBiphasic (Schotten-Baumann)Anhydrous
Solvent Dichloromethane / WaterDichloromethane (DCM) or Tetrahydrofuran (THF)
Base Sodium Hydroxide (NaOH)Triethylamine (TEA) or Pyridine
Pros - Inexpensive reagents[4]- Simple setup- Avoids ketene formation- Minimizes acyl chloride hydrolysis- Can be easier to monitor by TLC- Generally cleaner reactions if optimized
Cons - Risk of acyl chloride hydrolysis[4]- Potential for emulsion formation[3]- Vigorous stirring is critical[3]- Requires dry solvents and reagents- Organic bases are more expensive- TEA can promote ketene formation[5]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both biphasic and anhydrous conditions.

Protocol 1: Optimized Schotten-Baumann (Biphasic) Method
  • Reaction Setup: In a round-bottom flask equipped with a high-efficiency magnetic stir bar or overhead stirrer, dissolve 2-methylpyrrolidine (1.0 eq) in dichloromethane (~0.5 M). Add an equal volume of a 2 M aqueous solution of sodium hydroxide (approx. 1.2 eq).

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methoxyacetyl chloride (1.05 eq) dropwise via a syringe or addition funnel over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., in 10% Methanol/DCM with a potassium permanganate stain) by observing the disappearance of the 2-methylpyrrolidine spot.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography or vacuum distillation to obtain the final product.

Protocol 2: Optimized Anhydrous Method
  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylpyrrolidine (1.0 eq) in anhydrous dichloromethane (~0.5 M). Add pyridine (1.2 eq).

  • Cooling: Cool the stirring solution to 0 °C in an ice bath.

  • Reagent Addition: Add methoxyacetyl chloride (1.05 eq) dropwise via syringe over 20-30 minutes, keeping the internal temperature below 5-10 °C. A white precipitate of pyridinium hydrochloride will form.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up:

    • Quench the reaction by adding water. Transfer to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography or vacuum distillation.

Troubleshooting Logic Flow

Use this flowchart to guide your optimization efforts systematically.

TroubleshootingFlowchart Figure 3: Troubleshooting Workflow Start Reaction Complete, Yield is Low CheckTLC Analyze Crude Product by TLC/NMR Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Incomplete_Reaction Issue: Incomplete Reaction SM_Present->Incomplete_Reaction Yes Product_Loss Issue: Product Loss or Side Reactions SM_Present->Product_Loss No Sol1 Increase Base (to 1.2-1.5 eq) Incomplete_Reaction->Sol1 Potential Solutions Sol2 Improve Mixing (Faster Stirring) Incomplete_Reaction->Sol2 Sol3 Increase Reaction Time or Gentle Warming (40°C) Incomplete_Reaction->Sol3 Sol4 Check Reagent Purity Incomplete_Reaction->Sol4 Sol5 Check for Hydrolysis: - Slower Acyl Chloride Addition - Colder Initial Temperature Product_Loss->Sol5 Potential Solutions Sol6 Optimize Work-up: - Check pH of washes - Add Brine to break emulsions Product_Loss->Sol6 Sol7 Consider Anhydrous Conditions to Prevent Hydrolysis Product_Loss->Sol7

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylpyrrolidine Cyclization

The following guide is structured as a specialized technical support resource for researchers encountering difficulties in the synthesis of 2-methylpyrrolidine. It prioritizes troubleshooting, mechanistic understanding,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support resource for researchers encountering difficulties in the synthesis of 2-methylpyrrolidine. It prioritizes troubleshooting, mechanistic understanding, and actionable solutions.

Introduction: The Scaffold & The Challenge

2-Methylpyrrolidine is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., nicotine analogues) and pharmaceutical intermediates (e.g., histamine H3 antagonists). While the five-membered ring formation is kinetically favored (Baldwin’s 5-exo-tet/trig), researchers often encounter stalled conversion, polymerization, or racemization during the critical cyclization step.

This guide addresses the three most common synthetic routes:

  • Nucleophilic Displacement (from amino-alcohols/halides).

  • Intramolecular Hydroamination (from amino-alkenes).

  • Hofmann-Löffler-Freytag (HLF) Radical Cyclization .

Workflow 1: Nucleophilic Displacement (Amino-Alcohol Activation)

Context: You are attempting to cyclize a derivative of 4-aminopentan-1-ol or 1-halo-4-aminopentane. Common Protocol: Activation of the alcohol (Mesyl/Tosyl) followed by base-mediated ring closure.

🔴 Issue: "I see the activated intermediate, but cyclization is stalled or yielding dimers."

Diagnosis: This is a classic competition between intramolecular cyclization (


)  and intermolecular polymerization (

)
. While 5-membered ring formation is entropically favored, high concentrations favor intermolecular collisions.

Troubleshooting Protocol:

ParameterOptimization StrategyScientific Rationale
Concentration Dilute to < 0.05 M (High Dilution Principle).

is 1st order;

is 2nd order. Lower concentration exponentially penalizes polymerization.
Base Selection Switch from

to NaH or t-BuOK in THF.
Stronger bases ensure complete deprotonation of the amine/amide, increasing nucleophilicity (

vs

).
Temperature Heat to reflux (60–80°C).Overcoming the enthalpic barrier of ring strain (though minimal for pyrrolidines) and leaving group departure.
Leaving Group Switch from Mesylate (Ms) to Triflate (Tf) or Iodide .Better leaving groups accelerate the rate-determining step (

), allowing cyclization to outcompete decomposition.

Q: My product is racemizing. Why? A: If you are starting from chiral 4-aminopentan-1-ol (derived from glutamic acid or alanine), racemization often occurs if the leaving group activation involves


 character or if the base is too strong and deprotonates the chiral center (if 

to a carbonyl/EWG).
  • Fix: Ensure

    
     conditions. Use a non-nucleophilic base (e.g., DIPEA) for the activation step (TsCl/MsCl) and keep temperatures low (
    
    
    
    ) during activation.

Workflow 2: Intramolecular Hydroamination

Context: Cyclization of 4-pentenylamine (or derivatives) using a metal catalyst. Mechanism: Activation of the alkene by a Lewis acid (Metal) followed by nucleophilic attack of the amine (5-exo-trig).

🔴 Issue: "The catalyst dies after 20% conversion."

Diagnosis: Primary amines are potent sigma-donors and often poison Lewis acidic metal centers (Lanthanides, Ti, Zr) by forming stable, non-reactive adducts.

Troubleshooting Protocol:

  • Protect the Amine: Do not use free primary amines if using early transition metals. Convert the amine to a sulfonamide or carbamate . The reduced basicity prevents catalyst poisoning.

  • Catalyst Switch:

    • For free amines: Use late transition metals (Au(I), Pt(II), or Pd(II)). These are more "soft" and tolerant of amines.

    • For protected amines: Use Bronsted Acids (e.g., TfOH) or Ca(II) catalysts.

  • Check for Moisture: Lanthanide catalysts are extremely water-sensitive. Protonolysis of the metal-ligand bond kills the catalytic cycle.

Decision Logic for Hydroamination:

HydroaminationTroubleshoot Start Hydroamination Stalled Substrate Is the Amine Protected? Start->Substrate Protected Yes (Amide/Sulfonamide) Substrate->Protected Substrate Check Unprotected No (Free Amine) Substrate->Unprotected Substrate Check CheckMoisture Check Moisture/Acid Trace water kills catalyst Protected->CheckMoisture Likely Cause Poisoning Catalyst Poisoning Amine binds metal too tightly Unprotected->Poisoning Likely Cause Solution1 Switch to Au(I) / Pt(II) or Protect Amine Poisoning->Solution1 Fix

Figure 1: Decision matrix for diagnosing hydroamination failures.

Workflow 3: Hofmann-Löffler-Freytag (HLF) Reaction

Context: Radical cyclization of N-chloro-2-pentylamine (or similar) under acidic/thermal/photolytic conditions. Mechanism: Homolytic cleavage of N-Cl


 Nitrogen Radical 

1,5-Hydrogen Atom Transfer (HAT)

Carbon Radical

Cl-recombination

Cyclization.[1]
🔴 Issue: "I am getting the acyclic chloride, not the pyrrolidine."

Diagnosis: The HLF reaction proceeds in two distinct stages.[1][2][3] The radical chain reaction produces the


-chloroamine  (acyclic). The actual ring closure requires a separate basic workup . If you analyze the reaction mixture directly from the acid pot, you will see the linear chloro-amine.

Corrective Action:

  • Post-Reaction Workup: After the irradiation/heating step, the mixture must be basified (NaOH/NaHCO

    
    ) to induce the intramolecular 
    
    
    
    displacement of the chloride.
  • Check pH: Ensure the initial step is strongly acidic (H

    
    SO
    
    
    
    or TFA). The protonated amine (
    
    
    ) prevents the nitrogen radical from undergoing unwanted side reactions.
🔴 Issue: "Low yield / Complex mixture."

Diagnosis: Oxygen inhibition or poor radical chain propagation.

Troubleshooting Protocol:

  • Degas Solvents: Oxygen is a radical scavenger. Sparge solvents with Argon for 30 mins.

  • Initiator: Add a radical initiator like

    
     or irradiate with UV light to boost the homolysis of the N-Cl bond.
    

Summary of Synthetic Pathways & Failure Modes

PathwayKey IntermediatePrimary Failure ModeSolution
Nucleophilic Subst. Amino-Mesylate/TosylateIntermolecular DimerizationHigh Dilution (<0.05M); Slow addition.
Hydroamination Metal-Alkene ComplexCatalyst Poisoning by AmineProtect amine (Ts/Boc) or use Late TM (Au/Pt).
HLF Reaction N-HaloamineFailure to basify (Workup)Treat acidic mixture with NaOH to close ring.
Lactam Reduction 5-methyl-2-pyrrolidoneIncomplete ReductionUse

in refluxing THF; ensure dry solvents.

References

  • Intramolecular Hydroamination of Unactivated Olefins

    • Title: Platinum-catalyzed intramolecular hydroamination of unactiv
    • Source: PubMed / J. Am. Chem. Soc.
    • URL: [Link]

  • Reductive Amination Routes

    • Title: Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valoriz
    • Source: ChemSusChem / PubMed.
    • URL: [Link]

  • Hofmann-Löffler-Freytag Mechanism

    • Title: Hofmann–Löffler reaction (Wikipedia/General Reference).
    • Source: Wikipedia.
    • URL: [Link]

  • Title: Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Metal-Free Approaches

    • Title: Catalytic metal-free intramolecular hydroaminations of non-activ
    • Source: Dalton Transactions.
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Welcome to the Technical Support Center. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a highly polar, basic secondary amine featuring a methoxyketone side chain and two stereocenters (C2 and C3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a highly polar, basic secondary amine featuring a methoxyketone side chain and two stereocenters (C2 and C3). Its unique structural properties present distinct chromatographic challenges, including severe silica streaking, poor reverse-phase retention, and the risk of base-catalyzed epimerization.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your purification workflows.

Workflow Start Crude 2-Methoxy-1- (2-methylpyrrolidin-3-yl)ethan-1-one Check Assess Purity & Stereochemistry Start->Check NP_Silica Normal Phase Silica (Amine-modified or +1% TEA) Check->NP_Silica Bulk Cleanup RP_HPLC Reverse-Phase HPLC (High pH or Ion-Pairing) Check->RP_HPLC High Purity Req. Pure_Racemate Purified Racemate/Diastereomers NP_Silica->Pure_Racemate RP_HPLC->Pure_Racemate Chiral_SFC Chiral SFC / HPLC (Enantiomer/Diastereomer Resolution) Pure_Enantiomer Enantiopure Product Chiral_SFC->Pure_Enantiomer Pure_Racemate->Chiral_SFC Chiral Separation

Workflow for the purification and chiral resolution of polar pyrrolidine derivatives.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on standard normal-phase silica gel, and how can I fix it? Causality: Bare silica gel contains acidic silanol groups (-Si-OH) that act as Brønsted acids. The secondary amine in the pyrrolidine ring is a strong base (pKa ~9-10). This creates a strong acid-base interaction, leading to irreversible binding and severe band-spreading (tailing)[1]. Solution: Neutralize the active silanols by adding a competitive volatile amine modifier (e.g., 1-5% Triethylamine or NH₄OH) to your mobile phase (e.g., DCM/MeOH/TEA)[1]. Alternatively, eliminate the interaction entirely by switching to an amine-functionalized silica or basic alumina stationary phase[2].

Mechanism Silanol Acidic Silanol (-Si-OH) on Silica Surface Interaction Strong Acid-Base Interaction (Causes Streaking/Tailing) Silanol->Interaction Amine Secondary Amine (Pyrrolidine) Amine->Interaction Mitigation1 Add 1-5% Triethylamine (TEA) to Mobile Phase Interaction->Mitigation1 Mitigation2 Use Amine-Functionalized or Basic Alumina Phase Interaction->Mitigation2 Result Sharp Elution Peaks (Improved Resolution) Mitigation1->Result Mitigation2->Result

Mechanism of amine tailing on bare silica and strategies for peak shape optimization.

Q2: I am using Reverse-Phase (RP-HPLC) but the compound elutes in the void volume. How do I increase retention without degrading the molecule? Causality: In standard acidic RP-HPLC (e.g., 0.1% Formic acid), the pyrrolidine nitrogen is protonated, rendering the molecule extremely hydrophilic and poorly retained on a hydrophobic C18 column[3]. While raising the pH deprotonates the amine to increase lipophilicity[1], the C3 stereocenter is adjacent to a ketone. Prolonged exposure to strong bases (pH > 10) can catalyze enolization, leading to epimerization at C3. Solution: Use a milder alkaline buffer, such as 10 mM Ammonium Bicarbonate (pH 8.5). This partially deprotonates the amine to improve C18 retention while minimizing the risk of base-catalyzed enolization. If higher pH is strictly required, utilize a polymeric PLRP-S column, which tolerates extreme pH without silica dissolution[4].

Q3: If both normal-phase and standard RP-HPLC fail to provide adequate resolution from polar impurities, what is the next best chromatographic mode? Causality: When a compound is too polar for reversed-phase (elutes too early) and too polar for normal-phase (binds too tightly), Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal solution[5]. Solution: Use an unbonded bare silica or diol-functionalized column in HILIC mode. The mobile phase should start with a high concentration of a weak organic solvent (e.g., 95% Acetonitrile) and run a gradient increasing the strong solvent (Water)[5]. This partitions the polar amine into the water-enriched layer on the stationary phase, providing excellent retention without requiring high pH[6].

Retention Compound Polar Pyrrolidine Derivative RP_Acidic RP-HPLC (Acidic pH) Protonated Amine Compound->RP_Acidic Low pH RP_Basic RP-HPLC (Basic pH) Neutral Amine Compound->RP_Basic High pH HILIC HILIC (Aqueous/MeCN) Partitioning Compound->HILIC High MeCN Result1 Elutes in Void Volume (Poor Retention) RP_Acidic->Result1 Result2 Strong Retention on C18 (Hydrophobic Interaction) RP_Basic->Result2 Result3 Strong Retention on Silica (Hydrophilic Partitioning) HILIC->Result3

Effects of chromatographic mode and pH on the retention of polar basic amines.

Q4: How do I separate the diastereomers and enantiomers of this compound? Causality: The molecule has stereocenters at C2 and C3. Standard achiral stationary phases cannot resolve enantiomers. Solution: Employ Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC using a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives)[7]. The addition of a basic modifier like 0.1% diethylamine (DEA) to the alcoholic co-solvent is critical to prevent peak tailing of the pyrrolidine nitrogen and ensure sharp peak resolution[8].

Part 2: Experimental Protocols

Protocol 1: HILIC Purification (Preserving C3 Stereochemical Integrity)

This protocol utilizes aqueous normal-phase conditions to retain the polar amine without utilizing destructive high-pH buffers.

  • Column Selection: Equip the flash system with a bare silica or Diol-functionalized flash column[6].

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (Weak solvent).

    • Solvent B: 10 mM Ammonium Formate in Water, pH 3.0 (Strong solvent).

  • Equilibration: Flush the column with 5 column volumes (CV) of 95% A / 5% B.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Acetonitrile/Water (90:10). If solubility is poor, perform a dry load using Celite.

  • Gradient Elution: Run a gradient from 5% B to 40% B over 15 CV.

  • Detection: Monitor fractions via Evaporative Light Scattering Detector (ELSD) or UV at a low wavelength (~210 nm), as the molecule lacks strong chromophores.

Protocol 2: Chiral HPLC Separation of Diastereomers/Enantiomers

Used to isolate the specific (2S,3S), (2R,3R), (2S,3R), or (2R,3S) isomers.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide column[7].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Note: The 0.1% DEA is mandatory to suppress pyrrolidine tailing[8].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min (analytical scale) and maintain column temperature at 25 °C.

  • Injection & Collection: Inject 10-20 µL of sample (1 mg/mL). Collect the resolved peaks and immediately evaporate the solvent under reduced pressure to prevent prolonged exposure to DEA.

Part 3: Quantitative Data Summaries

Table 1: Chromatographic Column & Mobile Phase Selection Matrix

Chromatographic ModeStationary PhaseRecommended Mobile PhaseRetention MechanismEpimerization Risk (C3)
Normal Phase Amine-functionalized SilicaHexane / EtOAc / 1% TEAAdsorption (Polarity)Low
RP-HPLC (Acidic) C18 (End-capped)Water / MeCN + 0.1% FAHydrophobicLow (but poor retention)
RP-HPLC (Basic) Polymeric PLRP-SWater / MeCN + 10mM NH₄HCO₃Hydrophobic (Neutral amine)Moderate to High (if pH > 10)
HILIC Bare Silica / DiolMeCN / Aqueous BufferHydrophilic PartitioningLow

Table 2: Chiral Separation Optimization Parameters

ParameterRecommended SettingMechanistic Rationale
Chiral Selector Amylose/Cellulose derivativesForms transient diastereomeric complexes via hydrogen bonding and steric interactions[7].
Co-solvent Isopropanol or Ethanol (10-30%)Modulates the elution strength; alcohols provide necessary hydrogen bonding disruption.
Basic Additive 0.1% Diethylamine (DEA)Competes with the pyrrolidine nitrogen for acidic sites on the chiral stationary phase, preventing tailing[8].
Temperature 20 °C – 25 °CLower temperatures generally increase enantioselectivity by stabilizing the transient chiral complexes.

Part 4: References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Reversed-phase chromatography Source: Wikipedia URL:[Link]

  • PLRP-S for Biomolecules | Polymeric Reversed Phase HPLC Columns Source: Agilent URL:[Link]

  • What can I use to purify polar reaction mixtures? Source: Biotage URL:[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]

  • Strategies for the Flash Purification of Highly Polar Compounds Source: Lab-ex Kft. URL:[Link]

Sources

Optimization

Solving solubility issues with 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one in aqueous media

Compound: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one[1][2][3] Executive Summary & Chemical Profile You are likely encountering solubility issues because 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one[1][2][3]

Executive Summary & Chemical Profile

You are likely encountering solubility issues because 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a secondary amine with a pH-dependent solubility profile.[1][2][3] While the calculated LogP (~0.[3][4]2) suggests hydrophilicity, the neutral free base form often exhibits "oiling out" behavior or poor dissolution kinetics in neutral aqueous buffers (like PBS, pH 7.4).[3]

Key Physicochemical Parameters:

PropertyValue / DescriptionImplication for Solubility
Structure Class Pyrrolidine (Secondary Amine)Highly basic nitrogen (pKa ~9.5–10.5).[1][2][3]
LogP (Calc) ~0.2Intrinsically polar, but crystal lattice/oil form requires ionization to dissolve fully.[1][3]
Functional Groups Ketone, Ether, AmineHydrogen bond acceptors present; Amine is the only ionizable group.[3]
Stability Risk AminoketoneProne to self-condensation or oxidation if stored in solution at neutral/basic pH.[1][2][3]
Critical Solubility Protocols
Method A: pH Adjustment (The "Protonation" Strategy)

Best for: Animal studies (IV/IP), aqueous-only assays.[1][2][3]

The secondary amine must be protonated to form a water-soluble salt.[1][2][3]

  • Calculate Molar Equivalents: Determine the moles of compound.

  • Acid Selection: Use 1.05 to 1.1 equivalents of 1N HCl (hydrochloric acid) or acetic acid.[1][2][3]

    • Why? This ensures complete conversion of the free base (

      
      ) to the cationic salt (
      
      
      
      ).[3]
  • Dissolution: Add the acid directly to the neat compound before adding the bulk water/buffer.[3]

    • Visual Check: The cloudy oil/solid should clarify immediately.[3]

  • Dilution: Slowly add water or saline to reach the desired volume.[2][3]

  • pH Check: Verify the final pH. If pH < 4, buffer carefully with NaOH or Sodium Acetate to pH 5–6 (avoiding pH > 8 where the free base precipitates).[3]

Method B: Cosolvent System (The "Stock" Strategy)

Best for: High-throughput screening (HTS), in vitro cell assays.[1][2][3]

  • Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[2][3]

    • Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line, but DMSO is generally preferred for stability.[3]

  • Secondary Dilution: Dilute the stock into the assay medium.

    • Critical Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1][2][3]

    • Troubleshooting: If precipitation occurs upon dilution into media, sonicate for 5 minutes or switch to Method A (Salt Formation).[3]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for troubleshooting solubility based on your specific application.

SolubilityWorkflow Start Start: Solubility Issue CheckForm Check Compound Form: Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt It is a Salt (Solid) CheckForm->IsSalt IsFreeBase It is a Free Base (Oil/Solid) CheckForm->IsFreeBase DissolveWater Dissolve in Water/Saline IsSalt->DissolveWater IntendedUse Intended Use? IsFreeBase->IntendedUse CheckpH Check pH of Solution DissolveWater->CheckpH AdjustpH Adjust pH to 4.5 - 6.0 CheckpH->AdjustpH If pH > 7 InVivo In Vivo / Aqueous Only IntendedUse->InVivo InVitro In Vitro / HTS IntendedUse->InVitro AddAcid Add 1.1 eq 1N HCl (Convert to Salt) InVivo->AddAcid DMSOStock Make 50mM Stock in DMSO InVitro->DMSOStock AddAcid->DissolveWater DiluteMedia Dilute in Media (Keep DMSO < 1%) DMSOStock->DiluteMedia

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and experimental application.[1][2][3]

Stability & Handling (The "Hidden" Variable)

Users often mistake degradation for solubility issues.[1][2][3] This molecule contains a ketone adjacent to a secondary amine (via the ethyl linker) and a pyrrolidine ring.[3]

The Aminoketone Risk: Aminoketones are chemically reactive.[3] In neutral or basic solutions, they can undergo:

  • Dimerization: Two molecules reacting to form a larger, insoluble aggregate.[1][3]

  • Oxidation: The secondary amine is susceptible to oxidative stress.[2][3]

Storage Recommendations:

  • Solid State: Store at -20°C under desiccated conditions.

  • Stock Solutions: Do NOT store aqueous solutions for more than 24 hours. Prepare fresh. DMSO stocks should be stored at -20°C or -80°C and protected from moisture (DMSO is hygroscopic).[2][3]

Frequently Asked Questions (FAQs)

Q1: I added the compound to PBS (pH 7.4) and it turned into a sticky oil at the bottom.[3] Why? A: You likely have the free base form.[3] The pKa of the pyrrolidine nitrogen is likely >9.[3]0. At pH 7.4, a significant portion of the molecules remain uncharged (neutral).[3] Neutral organic amines are often lipophilic and will "oil out" in water.[2][3] Fix: Acidify the mixture with dilute HCl until it dissolves, or dissolve in DMSO first.[3]

Q2: Can I use sonication to force it into solution? A: Yes, but with caution. Sonication generates heat, which can accelerate the degradation of the aminoketone moiety.[3] Pulse-sonicate on ice for short bursts (10-15 seconds) only.

Q3: My cellular assay shows toxicity, but I'm unsure if it's the compound or the solvent. A: If you used Method B (DMSO), ensure your final DMSO concentration is below 0.5% (or 0.1% for sensitive primary cells).[1][3] Always run a "Vehicle Control" (media + DMSO only) to normalize your data.[1][2][3]

Q4: Is this compound stable in cell culture media (DMEM/RPMI) for 48 hours? A: Likely yes, if the pH remains physiological. However, aminoketones can react with components in the media (like aldehydes or free amines in proteins).[3] For long-duration assays, we recommend refreshing the media with fresh compound every 24 hours to ensure consistent exposure levels.[1][2][3]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] (General principles of amine solubility).

  • Lipinski, C. A. (2000).[1][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Pyrrolidine Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CHIRAL-OPT-001 Mission Statement Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CHIRAL-OPT-001

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing stalled optimization in chiral pyrrolidine synthesis. We focus on the causality of stereochemical failure—why your enantiomeric excess (ee) is stagnating and how to mechanically correct it using self-validating protocols.

Module 1: Organocatalytic Approaches (Jorgensen-Hayashi & Proline)[1]

Core Mechanism: Stereocontrol is dictated by the formation of a transient chiral enamine or iminium ion. The catalyst's bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups) shield one face of the intermediate, forcing the electrophile to approach from the open face.

Troubleshooting Guide: Low ee in Michael Additions &

-Functionalizations
SymptomRoot Cause AnalysisCorrective Protocol
Low ee (<80%) but high conversion Water Contamination: In diarylprolinol silyl ether cycles, excess water hydrolyzes the iminium intermediate non-stereoselectively or promotes a background racemic reaction.Protocol: Switch to "wet" vs. "dry" screening. 1. Run reaction with molecular sieves (4Å). 2. If ee drops further, add controlled

(1-5 eq.) to accelerate hydrolysis of the product iminium after the stereodefining step.
Racemic Background Reaction Uncatalyzed Pathway: The electrophile reacts with the enol form of the aldehyde/ketone faster than the chiral enamine forms.Protocol: Temperature Suppression. Lower T to -20°C or -40°C. The catalytic cycle has a lower activation energy (

) than the background reaction; cooling suppresses the background rate more than the catalytic rate.
Stalled Conversion & Low ee Product Inhibition: The product pyrrolidine or intermediate is trapping the catalyst.Protocol: Acid Additive Screen. Add 10-20 mol% benzoic acid or chloroacetic acid. This facilitates the hydrolysis of the hemiaminal intermediate, regenerating the catalyst and preventing "parasitic" equilibria.
Visualizing the Shielding Mechanism

The diagram below illustrates the steric shielding provided by the Jorgensen-Hayashi catalyst, dictating the facial selectivity.

JorgensenShielding cluster_cycle Catalytic Cycle & Shielding cluster_shielding Stereochemical Outcome Cat Chiral Catalyst (Bulky Aryl Groups) Iminium Iminium Ion (E-isomer favored) Cat->Iminium + Aldehyde - H2O Aldehyde Aldehyde (Substrate) Enamine Chiral Enamine (Nu) Iminium->Enamine - H+ Product Chiral Pyrrolidine Precursor Enamine->Product + Electrophile (Re face blocked) Block Bulky Aryl Groups Block Re-face Enamine->Block Steric Repulsion Attack Electrophile Attacks Si-face (Open) Enamine->Attack Favored Path Electrophile Nitroalkene (Electrophile) Product->Cat + H2O Hydrolysis

Caption: Stereochemical filter in Jorgensen-Hayashi catalysis. Bulky aryl groups block the Re-face, forcing Si-face attack.

Module 2: Metal-Catalyzed [3+2] Cycloadditions

Core Mechanism: The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated from an iminoester) to an alkene (dipolarophile). The metal complex (Ag(I) or Cu(I)) coordinates the ylide, while the chiral ligand creates a chiral pocket.

Troubleshooting Guide: Ligand Effects & Non-Linearity
SymptomRoot Cause AnalysisCorrective Protocol
Non-Linear Effect (NLE) Aggregate Formation: The active catalyst is not a monomer. In Cu(I) systems, ligand-to-metal ratios deviating from 1:1 can form inactive or non-selective dimers.Protocol: Ratio Titration. Strictly control Ligand:Metal ratio. Test 1:1, 1.1:1, and 1.2:1. If ee drops at >1:1, reducing ligand loading to exactly 1:1 is critical.
High Endo/Exo Selectivity but Low ee Loose Ion Pairing: The counterion (e.g.,

,

) is too coordinating or too loose, affecting the tightness of the transition state.
Protocol: Counterion Swap. Switch from coordinating anions (halides) to non-coordinating ones (

,

,

). Tighter ion pairs often improve rigidity and ee.
Inconsistent Batches Ag(I) Light Sensitivity: Silver catalysts can degrade to metallic silver, which catalyzes a background racemic reaction.Protocol: Dark Mode. Wrap reaction vessels in aluminum foil. Filter the catalyst solution through a syringe filter before adding the substrate to remove metallic Ag nanoparticles.
Visualizing the Transition State

The diagram depicts the coordinated azomethine ylide and the approach of the dipolarophile.

CycloadditionTS cluster_control Control Factors Metal Metal Center (Cu(I) or Ag(I)) TS Endo-Transition State (Stereodefining Step) Metal->TS Activates Ligand Chiral Ligand (e.g., Fesulphos, Phosphoramidite) Ligand->Metal Coordination Ylide Azomethine Ylide (Dipole) Ylide->Metal N,O-Chelation Ylide->TS Dipolarophile Alkene (Dipolarophile) Dipolarophile->TS Facial Approach Product Chiral Pyrrolidine TS->Product Cyclization Base Base (e.g., Et3N) Deprotonates Iminoester Base->Ylide Solvent Solvent (THF vs Toluene)

Caption: Metal-templated assembly of the azomethine ylide and dipolarophile in a chiral pocket.

Module 3: Asymmetric Hydrogenation of Pyrroles

Core Mechanism: Direct hydrogenation of aromatic pyrroles is difficult due to resonance stability. Success relies on activating the pyrrole (often via electron-withdrawing groups like Boc/Ac) and using Rh, Ru, or Ir catalysts that can coordinate to the directing group.

Troubleshooting Guide: Catalyst Poisoning & Pressure
SymptomRoot Cause AnalysisCorrective Protocol
No Conversion (0% Yield) Substrate Deactivation: Unprotected pyrroles poison the catalyst via strong N-coordination.Protocol: N-Protection.[1] Protect the pyrrole nitrogen with an electron-withdrawing group (EWG) like Boc, Ac, or

. This reduces basicity and provides a "handle" for chelation-controlled hydrogenation.
Low ee in Rh-Catalysis Pressure Sensitivity: High

pressure can accelerate the non-selective pathway or force a "burst" mechanism that bypasses the chiral pocket.
Protocol: Pressure Drop. Reduce

pressure from 50 bar to 10-20 bar. Slower hydrogenation often allows better equilibration of the catalyst-substrate complex, favoring the lowest energy (highest ee) pathway.
Incomplete Reduction (Pyrroline arrested) Acidity Balance: The reaction stalls at the imine/enamine stage (pyrroline).Protocol: Additive Tuning. For Ir-systems, add iodine (

) or mild acid. For Rh-systems, ensure the solvent is strictly anhydrous to prevent hydrolysis of the intermediate.
Frequently Asked Questions (FAQs)

Q: My chiral pyrrolidine racemizes during purification on silica. What should I do? A: Pyrrolidines are basic amines. Silica gel is acidic. The acid-base interaction can cause ring-opening/closing or epimerization at the


-center.
  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in the eluent. Alternatively, use neutral alumina or perform an amine-to-amide protection (e.g., Boc-protection) before purification.

Q: How do I accurately measure ee for pyrrolidines lacking a UV chromophore? A: Many simple pyrrolidines are UV-invisible.

  • Fix: Derivatize the crude mixture with a UV-active chiral resolving agent (e.g., Mosher's acid chloride) or an achiral UV-tag (e.g., Benzoyl chloride) before HPLC analysis. This introduces a chromophore and allows separation on standard Chiralcel/Chiralpak columns.

Q: Can I use water as a solvent for these reactions? A:

  • Organocatalysis:[2][3] Yes, for specific "on-water" protocols where hydrophobic aggregation accelerates the reaction.

  • Metal-Catalysis: Generally No. Water often quenches the active metal-ylide or hydride species. Use anhydrous solvents (THF, DCM, Toluene) unless the specific catalyst (e.g., some Ir-aquacomplexes) is designed for aqueous media.

References
  • Organocatalytic Mechanisms & Water Effects

    • Title: "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organoc
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Metal-Catalyzed Cycloadditions

    • Title: "Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides"
    • Source: Universidad Autónoma de Madrid / RSC
    • URL:[Link]

  • Asymmetric Hydrogenation

    • Title: "Highly Enantioselective Partial Hydrogen
    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • Kinetic Resolution Strategies

    • Title: "Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines"
    • Source: ACS C
    • URL:[Link]

Sources

Optimization

Stabilization techniques for reactive methoxy-ethanone groups

Technical Support Center: Stabilization of Reactive -Methoxy Ketones Topic: Stabilization techniques for reactive methoxy-ethanone groups ( -methoxy ketones). Audience: Medicinal Chemists, Process Chemists, and Analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of Reactive -Methoxy Ketones

Topic: Stabilization techniques for reactive methoxy-ethanone groups (


-methoxy ketones).
Audience:  Medicinal Chemists, Process Chemists, and Analytical Scientists.
Scope:  Troubleshooting degradation, racemization, and elimination pathways in drug intermediates.

Introduction: The "Methoxy-Ethanone" Challenge

In drug discovery, the methoxy-ethanone motif—specifically


-methoxy ketones  (

or

)—serves as a critical chiral building block and a precursor to complex heterocycles. However, these groups are notoriously "reactive" due to the inductive electron-withdrawing nature of the methoxy group adjacent to the carbonyl.

This electronic arrangement increases the acidity of the


-protons (


18-19 vs. 20-24 for standard ketones), making them highly susceptible to enolization . Once enolized, the system faces three critical failure modes:
  • Racemization/Epimerization: Loss of optical purity.[1]

  • 
    -Elimination:  Ejection of methanol to form vinyl ketones (if 
    
    
    
    -hydrogens exist).
  • Oxidation: Formation of

    
    -keto peroxides.
    

This guide provides field-proven protocols to stabilize these groups during synthesis, storage, and analysis.

Module 1: Storage & Handling Protocols

Troubleshooting Guide: Spontaneous Degradation

User Query: "My


-methoxy ketone turned yellow and lost 15% purity after one week at 4°C. What happened?"

Diagnosis: You are likely witnessing Auto-oxidation or Acid-Catalyzed Enolization . The yellow color often indicates the formation of 1,2-dicarbonyls or conjugated enones derived from elimination. Standard 4°C storage is insufficient for reactive variants.

The "Argon Blanket" Protocol (Standard Operating Procedure):

ParameterSpecificationReason
Temperature -20°C to -80°C Kinetic suppression of enolization rates.
Atmosphere Argon (preferred) or Nitrogen Oxygen promotes radical auto-oxidation at the

-position.
Solvent (if solution) Degassed Toluene or DCM Avoid ethers (THF) which form peroxides; avoid alcohols (trans-esterification risk).
Container Amberized Glass + Parafilm Light can initiate Norrish Type I/II cleavage.

Immediate Action:

  • Dissolve the remaining material in degassed toluene.

  • Filter through a small pad of neutral alumina (removes acidic impurities).

  • Re-concentrate and store at -20°C under Argon.

Module 2: Synthesis & Workup Optimization

Troubleshooting Guide: Loss of Enantiomeric Excess (ee%)

User Query: "I synthesized a chiral


-methoxy ketone with >98% ee, but after silica column chromatography, it dropped to 82% ee. Is my column acidic?"

Diagnosis: Yes. Standard silica gel is slightly acidic (


). For 

-methoxy ketones, this acidity is sufficient to protonate the carbonyl, lowering the barrier for enol formation and subsequent racemization.

Corrective Workflow: The Neutralized Silica Technique

Do NOT use standard silica. Follow this passivation protocol:

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1-2% Triethylamine (Et3N) .

  • Column Flush: Flush the packed column with 2 column volumes (CV) of the Et3N-doped eluent.

  • Equilibration: Flush with 2 CV of pure eluent (to remove excess free amine).

  • Purification: Run your compound. The silica surface silanols are now neutralized (ammonium salts), preventing acid-catalyzed enolization.

Visualizing the Instability Pathways

The following diagram illustrates why pH control is non-negotiable for these substrates.

G cluster_0 Critical Control Point: Enolization Start Chiral α-Methoxy Ketone Enol Enol Intermediate (Achiral/Planar) Start->Enol Acid/Base Catalyst Racemic Racemic Mixture (Loss of ee%) Enol->Racemic Reprotonation Elim Vinyl Ketone (-MeOH) Enol->Elim β-Elimination

Caption: Figure 1. The "Enolization Gateway." Both racemization and elimination pathways share the enol intermediate, triggered by unbuffered acidic or basic conditions.

Module 3: Analytical Artifacts

FAQ: Is my compound degrading or is it the instrument?

Q: I see a "ghost peak" in my LC-MS that is M-32 (loss of methanol). Is this real degradation? A: Not necessarily.


-Methoxy ketones are thermally labile.
  • Test: Lower the inlet/desolvation temperature of your MS source. If the M-32 peak intensity decreases, it is an in-source fragmentation artifact , not a sample impurity.

Q: My NMR spectrum shows a diminishing


-proton signal in 

.
A: This is Deuterium Exchange .
  • Mechanism: The acidic

    
    -proton exchanges with the deuterium in the solvent (
    
    
    
    ).
  • Solution: Switch to non-protic solvents like

    
      (filtered through basic alumina to remove acid traces) or 
    
    
    
    (Benzene-d6), which often provides better shift separation for methoxy groups.

Summary of Stabilization Parameters

VariableHigh Risk (Avoid)Stabilized Condition (Recommended)
pH

or

Buffered pH

(Phosphate/Ammonium Acetate)
Solvent Alcohols (MeOH, EtOH), THFToluene, DCM, EtOAc (Anhydrous)
Purification Acidic Silica GelNeutralized Silica or Recrystallization
Drying Agent

(slightly acidic)

or

(if base stable)

References

  • BenchChem Technical Support. (2025).[2][3] An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. BenchChem. Link

  • Master Organic Chemistry. (2017). Racemization of Aldehydes and Ketones via Enolization. MasterOrganicChemistry.com. Link

  • Chemistry LibreTexts. (2023). Alpha Halogenation and Enolization Mechanisms. LibreTexts.org. Link

  • National Institutes of Health (NIH). (2017). Mechanism of Degradation of an α-Keto-Epoxide. PubMed Central. Link

  • Arkema Inc. (n.d.). Organic Peroxides Storage and Stability Guide. Arkema.com. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Pyrrolidine Reactions

Status: Operational Topic: 2-Substituted Pyrrolidine Functionalization Ticket ID: PYR-STERIC-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary The 2-substituted pyrrolidine scaffold (e.g., prolin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: 2-Substituted Pyrrolidine Functionalization Ticket ID: PYR-STERIC-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The 2-substituted pyrrolidine scaffold (e.g., proline analogs) presents a unique "perfect storm" of steric hindrance. The substituent at C2 creates a "picket fence" effect, shielding the nitrogen atom from nucleophilic attack and destabilizing transition states for N-functionalization. This guide moves beyond standard textbook chemistry to address the kinetic bottlenecks inherent to this scaffold, focusing on N-Arylation , Amide Coupling , and N-Alkylation .

Module 1: N-Arylation (The Buchwald-Hartwig Challenge)

User Issue: "I am trying to couple a 2-methylpyrrolidine with an aryl bromide using Pd(OAc)₂/BINAP, but I only recover starting material or dehalogenated arene."

Root Cause Analysis: Standard ligands like BINAP or dppf are insufficiently bulky to force the reductive elimination step when the amine itself is sterically demanding. The catalytic cycle stalls after oxidative addition, leading to beta-hydride elimination (dehalogenation) or catalyst decomposition.

Troubleshooting Guide

Q: Which ligand system should I use for 2-substituted pyrrolidines? A: Abandon first-generation ligands. You must use dialkylbiaryl phosphine ligands designed to facilitate reductive elimination via steric bulk.

  • Primary Recommendation: RuPhos (Buchwald Generation 3 or 4 precatalyst).[1] RuPhos is specifically engineered for secondary amines and resists beta-hydride elimination.[1]

  • Secondary Recommendation: BrettPhos (if the aryl halide is also hindered) or XPhos (for general cases).[1]

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. This usually indicates catalyst death due to incomplete activation or oxidation.

  • Switch to Precatalysts: Use RuPhos Pd G4 .[2] It activates rapidly at room temperature, avoiding the induction period where Pd(0) can aggregate.

  • Base Selection: Switch from Cs₂CO₃ to NaOtBu or LHMDS if your substrate tolerates strong bases. The stronger base accelerates the deprotonation of the amine-Pd complex.

Decision Logic: Ligand Selection

LigandSelection cluster_legend Key Start Start: N-Arylation of 2-Substituted Pyrrolidine BaseSensitive Is substrate base sensitive? (e.g., esters, nitriles) Start->BaseSensitive StericHalide Is Aryl Halide ortho-substituted? BaseSensitive->StericHalide No (Stable) WeakBase Use Cs2CO3 or K3PO4 Ligand: RuPhos or BrettPhos BaseSensitive->WeakBase Yes RuPhos **GOLD STANDARD** RuPhos Pd G4 Base: NaOtBu StericHalide->RuPhos No BrettPhos **ALTERNATIVE** BrettPhos Pd G4 Base: NaOtBu StericHalide->BrettPhos Yes (Very Hindered) legend1 RuPhos: Best for Secondary Amines

Figure 1: Decision matrix for selecting the optimal catalytic system for hindered N-arylation.

Module 2: Amide Coupling (The Peptide Challenge)

User Issue: "Coupling 2-substituted proline to a hindered acid yields <20% product, and I suspect racemization at the C2 center."

Root Cause Analysis: The steric bulk at C2 retards the nucleophilic attack of the nitrogen on the activated ester. This slow kinetics allows the activated acid to undergo oxazolone (azlactone) formation, which is the primary pathway for racemization.[3]

Troubleshooting Guide

Q: EDC/NHS failed. What is the next step? A: Move immediately to Uronium/Aminium salts with HOAt or Oxyma additives.

  • The Fix: Use HATU or COMU .

  • Why: HATU generates an OAt-active ester.[1][4] The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), accelerating the coupling rate by ~100x compared to HOBt, effectively outcompeting the racemization pathway.

Q: I am seeing significant epimerization (racemization). How do I stop it? A: The base is the culprit.

  • Base Choice: Switch from DIPEA (Hunig's Base) to Collidine (TMP) .[1] Collidine is sufficiently basic to deprotonate the carboxylate but sterically hindered enough to avoid abstracting the alpha-proton of the activated ester.

  • Pre-activation: Do not pre-activate the acid with HATU/Base for more than 30 seconds before adding the amine. The activated ester is prone to racemization the longer it sits without the amine.

Comparative Data: Coupling Reagents
ReagentReactivityRacemization RiskRecommendation for 2-Subst.[1][5] Pyrrolidines
EDC/HOBt LowModerateAvoid. Too slow for hindered amines.[1]
PyBOP MediumModerateBackup. Good if acid is valuable, but produces carcinogenic HMPA byproduct.
HATU Very High Low Standard. Gold standard for hindered couplings.[1]
COMU Very High Very Low Preferred. Safer (non-explosive) alternative to HATU with equal/better performance.[1][5]
T3P MediumLowScale-up. Good for large scale, but often requires high temp which risks racemization.[1]

Module 3: N-Alkylation (The Sn2 Challenge)

User Issue: "I cannot alkylate the nitrogen with a secondary alkyl halide. The reaction is dead."

Root Cause Analysis: This is a classic steric clash. The Sn2 trajectory (180° backside attack) is blocked by the C2 substituent on the pyrrolidine and the substituents on the alkyl halide.

Troubleshooting Guide

Q: Refluxing in acetonitrile didn't work. What now? A: You need to increase the dielectric constant of the solvent and the temperature ("Force" conditions).

  • Solvent: Switch to DMF or NMP . These polar aprotic solvents solvate the cation (Na+/K+), leaving the pyrrolidine anion "naked" and more reactive.

  • Temperature: Use Microwave irradiation (100–140°C).[1] The rapid heating often overcomes the high activation energy barrier that conventional heating cannot.

Q: I am getting O-alkylation instead of N-alkylation (if using a lactam/pyrrolidinone). A: This is an ambident nucleophile issue.

  • The Fix: Use a "hard" base like NaH or LiHMDS in THF/DMF to ensure the negative charge is strictly localized. Avoid soft counter-ions.

Protocol: Microwave-Assisted Difficult Alkylation
  • Vessel: 2-5 mL Microwave vial.

  • Reagents:

    • 2-Substituted Pyrrolidine (1.0 equiv)[1]

    • Alkyl Halide (1.5 - 2.0 equiv)[1]

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

    • Additive: KI (0.5 equiv) - Finkelstein condition to convert R-Cl/Br to reactive R-I in situ.

    • Solvent: DMF (0.5 M concentration).[1]

  • Conditions: Microwave irradiation at 120°C for 20-40 minutes .

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

Module 4: Experimental Protocol

Standard Operating Procedure: RuPhos Pd G4 Coupling

Use this protocol for coupling 2-substituted pyrrolidines with aryl bromides/chlorides.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1][6]

  • 2-Substituted Pyrrolidine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1-3 mol%)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Workflow:

  • Charge Solids: Add Aryl Halide, Base, and RuPhos Pd G4 to a vial equipped with a stir bar.

  • Purge: Seal vial and purge with N₂/Ar for 5 minutes (Cycle vacuum/gas 3x).

  • Add Liquids: Add sparged solvent and the amine via syringe.

    • Note: If the amine is a solid, add it in step 1.

  • Reaction: Heat to 80-100°C for 2-12 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4 hours, raise temp to 110°C.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

References

  • Buchwald, S. L., et al. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

    • Context: Establishes RuPhos as the premier ligand for secondary amines.
  • Albericio, F., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal. [1]

    • Context: Validates COMU as a high-performance coupling reagent for hindered peptides.[1][3][5]

  • Dunetz, J. R., & Magano, J. (2012). "Applications of Variable-Temperature NMR in Drug Discovery." Journal of Organic Chemistry.

    • Context: Discusses conformational locking in substituted pyrrolidines.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Comprehensive guide on ligand selection (RuPhos vs BrettPhos).[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C-NMR Spectral Analysis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. In the absence of publicly available experimental spectra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent fragments—a 2-methylpyrrolidine ring and a methoxyacetyl group—and comparing them with known spectral data of analogous structures, we can construct a reliable theoretical spectral profile. This guide also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data, ensuring a self-validating system for structural elucidation.

The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] The chemical shift of a nucleus in a ¹H or ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[2][3] Furthermore, through-bond scalar couplings (J-couplings) in ¹H NMR reveal the connectivity of protons, allowing for the piecing together of the molecular framework.[1] For a novel compound like 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, a thorough NMR analysis is indispensable for confirming its identity and purity.

Predicted ¹H-NMR Spectrum of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

The predicted ¹H-NMR spectrum is based on the analysis of chemical shift data from similar structural motifs, including substituted pyrrolidines and methoxyacetyl derivatives.[4][5][6] The presence of a chiral center at the 2-position of the pyrrolidine ring and the restricted rotation around the amide bond are expected to lead to a complex spectrum with diastereotopic protons.

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-2 (pyrrolidine)3.8 - 4.2Multiplet1HDeshielded by the adjacent nitrogen and methyl group.
H-3 (pyrrolidine)2.8 - 3.2Multiplet1HDeshielded by the carbonyl group.
H-4 (pyrrolidine)1.8 - 2.2Multiplet2HDiastereotopic protons, may appear as complex multiplets.
H-5 (pyrrolidine)3.3 - 3.7Multiplet2HDiastereotopic protons adjacent to nitrogen.
CH₃ (methyl on pyrrolidine)1.1 - 1.4Doublet3HCoupled to H-2.
OCH₃ (methoxy)3.3 - 3.6Singlet3HCharacteristic singlet for a methoxy group.[7]
CH₂ (acetyl)3.9 - 4.3Singlet2HMay appear as two doublets if rotation is hindered.
NH (pyrrolidine)1.5 - 2.5Broad Singlet1HExchangeable proton, may not always be observed.

Predicted ¹³C-NMR Spectrum of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

The predicted ¹³C-NMR spectrum is derived from the analysis of chemical shift data for substituted pyrrolidines and compounds containing methoxy and carbonyl groups.[8][9][10][11] The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.

Table 2: Predicted ¹³C-NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (carbonyl)170 - 175Characteristic chemical shift for an amide carbonyl.
C-2 (pyrrolidine)55 - 60Influenced by the nitrogen and methyl substituent.
C-3 (pyrrolidine)45 - 50Shifted downfield by the adjacent carbonyl group.
C-4 (pyrrolidine)25 - 30Typical range for a methylene carbon in a pyrrolidine ring.
C-5 (pyrrolidine)45 - 50Adjacent to the nitrogen atom.
CH₃ (methyl on pyrrolidine)15 - 20Typical range for a methyl group on a saturated ring.
OCH₃ (methoxy)58 - 62Typical chemical shift for a methoxy carbon.[7][12]
CH₂ (acetyl)70 - 75Deshielded by the adjacent oxygen and carbonyl group.

Comparative Analysis with Structural Analogs

To bolster the confidence in our predictions, we can compare the expected spectral features with those of known compounds.

  • N-Acetylpyrrolidine: This compound provides a model for the acylated pyrrolidine ring. In N-acetylpyrrolidine, the protons on the carbons adjacent to the nitrogen (C2 and C5) are deshielded, and the carbonyl carbon appears around 170 ppm.[13]

  • 2-Methylpyrrolidine: The presence of the methyl group at the 2-position will introduce a doublet in the ¹H-NMR spectrum and a corresponding upfield signal in the ¹³C-NMR spectrum for the methyl group. The C2 carbon itself will be shifted downfield.

  • Methoxyacetic acid: The methoxy group in methoxyacetic acid typically shows a singlet around 3.4 ppm in the ¹H-NMR spectrum and a signal around 59 ppm in the ¹³C-NMR spectrum.[14] The methylene protons are observed around 4.0 ppm.

By combining these observations, we can anticipate the electronic effects of the methoxyacetyl group on the 2-methylpyrrolidine ring, leading to the predicted chemical shifts.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality, verifiable NMR data for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[15]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion and resolution.[1]
  • Tune and shim the probe to optimize the magnetic field homogeneity.
  • Set the sample temperature to a constant value (e.g., 298 K) to ensure reproducibility.

3. ¹H-NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H spectrum.
  • Optimize the spectral width to encompass all proton signals.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
  • Carefully phase and baseline correct the spectrum.
  • Integrate all signals to determine the relative number of protons.

4. ¹³C-NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.
  • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

5. 2D-NMR Experiments (for definitive assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify connected protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[16]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the different fragments of the molecule.[16]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one.

NMR_Analysis_Workflow cluster_synthesis Compound Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Confirmation cluster_output Final Output Synthesis Synthesis & Purification of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one SamplePrep Sample Preparation (Solvent, Standard) Synthesis->SamplePrep Purity Check OneD_NMR 1D NMR Acquisition (1H, 13C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis DataProcessing Data Processing (FT, Phasing, Baseline) TwoD_NMR->DataProcessing Assignment Spectral Assignment (Chemical Shifts, Couplings) DataProcessing->Assignment StructureElucidation Structure Elucidation & Verification Assignment->StructureElucidation FinalReport Comprehensive Report (Data, Interpretation) StructureElucidation->FinalReport

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Title: High-Resolution Mass Spectrometry vs. Nominal Mass Platforms for the Structural Elucidation of Pyrrolidine Derivatives: A Case Study on 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one Target Audience: Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry vs. Nominal Mass Platforms for the Structural Elucidation of Pyrrolidine Derivatives: A Case Study on 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The structural elucidation of functionalized cyclic amines, particularly pyrrolidine scaffolds, presents a unique analytical challenge in pharmaceutical development. Because the pyrrolidine nitrogen is highly basic, it preferentially sequesters protons during electrospray ionization (ESI), often leading to dominant, uninformative low-mass fragment ions that suppress core structural details. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against traditional Nominal Mass Triple Quadrupole (QqQ) platforms. Using 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one as our model compound, this guide details the causality behind its fragmentation mechanisms, provides a self-validating experimental protocol, and demonstrates why high mass accuracy is non-negotiable for unambiguous structural assignment.

The Mechanistic Causality of Pyrrolidine Fragmentation

To optimize an analytical method, one must first understand the physicochemical behavior of the analyte in the gas phase. 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (Exact Mass: 157.1103 Da) contains a secondary amine within a 2-methylpyrrolidine ring and a 3-acyl substituent (2-methoxyethan-1-one).

In positive-ion ESI mode, the highly basic pyrrolidine nitrogen readily accepts a proton to form the even-electron precursor ion [M+H]+ at m/z 158.1176. The subsequent fragmentation is heavily directed by this nitrogen center [1]. According to the nitrogen rule and established amine fragmentation pathways, the primary mechanism is α-cleavage (cleavage of the Cα–Cβ bond), which in cyclic amines results in ring opening [1][3].

However, functionalized pyrrolidines also undergo highly favored inductive cleavages to expel bulky side chains, stabilizing the charge on the nitrogen. For this compound, the loss of the entire 3-acyl side chain (-74 Da) yields a highly stable 2-methylpyrrolinium cation at m/z 84.0813, which typically dominates the MS/MS spectrum as the base peak [2]. Additionally, the methoxyketone moiety is prone to a cyclic rearrangement, expelling neutral methanol (-32 Da) to form m/z 126.0914.

Fragmentation M [M+H]+ m/z 158.1176 Protonated Precursor F1 m/z 126.0914 Loss of Methanol (-32 Da) M->F1 Inductive Cleavage (-CH3OH) F2 m/z 84.0813 Methylpyrrolinium Cation (Base Peak) M->F2 Side-Chain Cleavage (-C3H6O2) F3 m/z 56.0500 Ring Cleavage Product (-28 Da) F2->F3 Ring Opening (-C2H4)

Fig 1: ESI-MS/MS fragmentation pathway of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one.

Platform Comparison: HR-QTOF vs. Nominal Mass QqQ

When characterizing novel psychoactive substances or pharmaceutical impurities, the choice of MS platform dictates the reliability of the data. Traditional QqQ instruments operate at unit mass resolution. While excellent for targeted quantitation (MRM), they fail to distinguish isobaric fragments during structural elucidation. For instance, a nominal mass of m/z 84 could represent the pyrrolinium ion (C5H10N+) or a completely different oxygenated fragment (e.g., C4H4O2+).

HR-QTOF platforms resolve this by providing sub-2 ppm mass accuracy. By measuring the exact mass, we can unambiguously assign the elemental composition of each fragment, ruling out false positives and confirming the exact site of cleavage. Furthermore, modern HRMS platforms allow for the optimization of In-Source Fragmentation (ISF) parameters, which can be intentionally tuned to selectively cleave labile pyrrolidine groups prior to MS/MS, yielding richer structural data for the remaining core [2].

Workflow cluster_HRMS High-Resolution Q-TOF MS (Target Product) cluster_QqQ Nominal Mass QqQ (Alternative) Sample Sample Prep & Blank Injection HRMS_Ion ESI Source Optimized ISF Sample->HRMS_Ion QqQ_Ion ESI Source Standard Sample->QqQ_Ion HRMS_Frag HCD Cell High Mass Accuracy HRMS_Ion->HRMS_Frag HRMS_Data Exact Mass < 2 ppm Error HRMS_Frag->HRMS_Data QqQ_Frag CID Cell Nominal Mass QqQ_Ion->QqQ_Frag QqQ_Data Unit Resolution Isobaric Overlap QqQ_Frag->QqQ_Data

Fig 2: Analytical workflow comparison: HR-QTOF MS versus Nominal Mass QqQ platforms.

Table 1: Performance Comparison for Pyrrolidine Elucidation
FeatureHigh-Resolution Q-TOF (Product)Nominal Mass QqQ (Alternative)Causality / Impact
Mass Accuracy < 2 ppm~ 0.1 Da (1000 ppm)HRMS ensures exact elemental composition assignment.
Resolution (FWHM) > 40,000~ 0.7 Da (Unit)HRMS resolves isobaric interferences in complex matrices.
Data Acquisition Data-Dependent MS/MS (DDA)Multiple Reaction MonitoringDDA captures all fragments without prior knowledge; MRM requires pre-tuning.
ISF Optimization Highly tunable, captures coreFixed, often leads to signal lossTunable ISF prevents the pyrrolidine from sequestering all charge [2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal calibration and blank checks to guarantee that the observed fragmentation is strictly derived from the analyte and measured with absolute accuracy.

Step 1: Sample Preparation & Matrix Control

  • Action: Dilute the standard to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid (pH ~2.7) ensures >99% protonation of the basic pyrrolidine nitrogen (pKa ~10), maximizing the[M+H]+ ion yield in the ESI source.

  • Validation: Prepare a matrix blank (solvent only). Inject the blank immediately before and after the sample to rule out column carryover.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase provides adequate retention for the polar basic compound via hydrophobic interactions, while the gradient ensures sharp peak shapes and minimizes ion suppression.

Step 3: Mass Spectrometry & Internal Calibration

  • Action: Operate the HR-QTOF in ESI+ mode. Continuously infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer.

  • Causality: Continuous reference infusion corrects for subtle thermal drifts in the flight tube, ensuring the mass accuracy remains strictly below 2 ppm throughout the run.

  • Action (Fragmentation): Utilize a stepped Higher-energy Collisional Dissociation (HCD) energy ramp (15, 30, 45 eV).

  • Causality: A stepped CE ensures capturing both the highly labile neutral losses (like methanol at 15 eV) and the higher-energy pyrrolidine ring-opening events (at 45 eV) in a single composite spectrum.

Data Presentation: Fragmentation Analysis

The quantitative data below illustrates the superiority of the HR-QTOF platform. The exact mass measurements allow us to confidently assign the structural formula to each fragment, a task impossible on a nominal mass QqQ.

Table 2: Exact Mass Fragmentation Data for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one
Nominal m/z (QqQ)Exact m/z (HR-QTOF)Elemental CompositionMass Error (ppm)Fragment Assignment / Mechanism
158158.1176C8H16NO2+0.4[M+H]+ Precursor Ion
126126.0914C7H12NO+0.8Loss of Methanol (-32 Da) via inductive rearrangement
8484.0813C5H10N+0.22-Methylpyrrolinium cation (Base Peak) via acyl loss
5656.0500C3H6N+1.1Ring opening and loss of ethylene (-28 Da) from m/z 84

Conclusion

While Nominal Mass QqQ systems remain the workhorse for targeted quantitative assays, they lack the specificity required for the structural elucidation of complex cyclic amines. As demonstrated with 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, High-Resolution Q-TOF platforms provide the exact mass accuracy (< 2 ppm) necessary to unambiguously map α-cleavage and inductive fragmentation pathways. By employing a self-validating protocol with stepped collision energies, researchers can confidently decode the structural nuances of pyrrolidine scaffolds in drug development.

References

  • Mass Spectrometry of Amines. Journal of Visualized Experiments (JoVE). Available at:[Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College Educational Solutions. Available at:[Link]

Validation

A Senior Scientist's Comparative Guide to HPLC Method Development for Validating Pyrrolidine Derivative Purity

Introduction: The Critical Role of Purity in Pyrrolidine-Based Pharmaceuticals Pyrrolidine derivatives form the structural core of numerous pharmaceuticals, from nootropics like Piracetam to antiviral agents and modern c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pyrrolidine-Based Pharmaceuticals

Pyrrolidine derivatives form the structural core of numerous pharmaceuticals, from nootropics like Piracetam to antiviral agents and modern catalysts. Their efficacy and safety are intrinsically linked to their purity. The presence of impurities, be they starting materials, by-products, or degradation products, can significantly alter a drug's pharmacological profile and introduce toxicity. Therefore, a robust, validated analytical method to assess purity is not just a regulatory requirement but a cornerstone of drug development.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution, sensitivity, and quantitative accuracy.[3] This guide provides a comprehensive, field-proven framework for developing and validating a stability-indicating HPLC method for pyrrolidine derivatives. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH).[4][5]

Part 1: Strategic Method Development - A Multi-faceted Approach

Method development is a systematic process of designing an analytical procedure to reliably identify, separate, and quantify a drug substance and its related components.[2][6] The goal is to create a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.

Foundational Step: Analyte Characterization and Literature Review

Before a single vial is prepared, a thorough understanding of the target pyrrolidine derivative is essential. Key properties to consider include:

  • Polarity and pKa: The pyrrolidine ring imparts a basic character (due to the secondary or tertiary amine) and moderate polarity. The pKa value is critical, as it dictates how the analyte's ionization state will change with mobile phase pH, profoundly affecting retention in reversed-phase systems.[7][8]

  • UV Absorbance: Does the molecule possess a chromophore? If so, what is its λ-max? Pyrrolidone derivatives often absorb in the low UV range (200-210 nm).[9] If the chromophore is weak or absent, alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) must be considered.

  • Chirality: Is the molecule chiral? Many pyrrolidine derivatives are. Enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different biological activities.[10] This necessitates a chiral separation strategy.

A literature search for existing methods on structurally similar compounds can save significant development time.[4] However, every new derivative requires its own tailored and validated method.

Comparison of HPLC Separation Modes

The choice of separation mode is the most critical decision in method development. For pyrrolidine derivatives, several options are viable, each with distinct advantages and disadvantages.

Separation ModeStationary Phase (Typical)Mobile Phase (Typical)Best Suited ForRationale & Causality
Reversed-Phase (RP) C18, C8 (Non-polar)[11][12]Polar (e.g., Water/Acetonitrile or Methanol with buffer)[7]Broad range of pyrrolidine derivatives, especially those with some hydrophobicity. The most common starting point.[4][12]Separation is driven by hydrophobic interactions. The basic pyrrolidine nitrogen can cause peak tailing on silica-based C18 columns due to interaction with residual silanols. This is mitigated by using a low pH mobile phase (e.g., with 0.1% formic or phosphoric acid) to protonate the amine and by using end-capped columns.[13][14]
Hydrophilic Interaction Liquid Chromatography (HILIC) Bare Silica, Diol, Cyano (Polar)[15]High organic (>80% Acetonitrile) with a small amount of aqueous buffer.[15]Highly polar pyrrolidine derivatives that are poorly retained in RP-HPLC.HILIC operates on a partitioning mechanism into a water-enriched layer on the polar stationary phase.[15] It offers complementary selectivity to RP and is highly compatible with MS due to the high volatility of the mobile phase.
Chiral Chromatography Polysaccharide-based (e.g., Chiralcel® OD-H), Protein-based[10][16]Normal-phase (Hexane/Alcohol) or RP solvents, depending on the column.Enantiomeric separation of chiral pyrrolidine derivatives.Direct separation is achieved through stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral stationary phase.[17] This is often preferred over indirect methods (pre-column derivatization) to avoid potential reaction artifacts.[10][16]
Experimental Protocol: Initial Screening (Reversed-Phase)

This protocol outlines a typical starting point for a new pyrrolidine derivative of unknown chromatographic behavior.

  • Column Selection: Begin with a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[4] This is the workhorse of pharmaceutical analysis due to its versatility and robustness.[12]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Formic acid is volatile, making it ideal for LC-MS compatibility.[18][19] It also ensures the basic pyrrolidine nitrogen is protonated, leading to better peak shape.

    • Organic (B): Use HPLC-grade Acetonitrile. Acetonitrile is often preferred over methanol as its lower viscosity results in lower backpressure and better efficiency.[14][20]

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.[11][21]

    • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm to identify the λ-max. If a peak is observed, set a discrete wavelength for subsequent runs.

    • Gradient Program: Start with a wide "scouting" gradient, such as 5% to 95% B over 20 minutes.

  • Analysis & Optimization: Inject a solution of the pyrrolidine derivative (e.g., 0.1 mg/mL in mobile phase). Evaluate the resulting chromatogram for peak shape, retention time, and presence of any impurities. The goal of this initial run is to determine the approximate solvent strength needed to elute the compound. From here, the gradient can be optimized to improve resolution between the main peak and any impurities, or it can be converted to a faster isocratic method if the separation allows.[4]

Part 2: Method Validation - The Self-Validating System

Once a satisfactory separation is achieved, the method must be validated to prove it is suitable for its intended purpose.[6][22] Validation is performed according to a pre-approved protocol and follows the principles outlined in ICH Q2(R1).[23][24][25] Each validation parameter provides documented evidence of the method's performance.

The Workflow of HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial analyte assessment to a fully validated analytical method.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Doc Phase 3: Implementation Analyte Analyte Characterization (pKa, UV, Polarity) LitSearch Literature Search Analyte->LitSearch ModeSelect Select HPLC Mode (RP, HILIC, Chiral) LitSearch->ModeSelect ColSelect Column & Detector Selection ModeSelect->ColSelect MobilePhase Mobile Phase Screening & Optimization ColSelect->MobilePhase FinalMethod Final Optimized Method MobilePhase->FinalMethod Specificity Specificity & Forced Degradation FinalMethod->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Test (SST) Defined Robustness->SST Report Validation Report SST->Report Validation Complete SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine QC Use SOP->Routine

Caption: Workflow for HPLC method development and validation.

Core Validation Parameters

The following table summarizes the essential validation characteristics required for an impurity quantification method, as stipulated by ICH Q2(R1).[2][24][26]

Validation ParameterPurposeTypical Acceptance Criteria (for Impurity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[1][5]Peak purity analysis (using DAD) must pass. No co-elution at the analyte peak. Degradant peaks should be resolved from the main analyte peak (Resolution > 1.5).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[24]Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24][27]Typically from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[22]
Accuracy The closeness of test results obtained by the method to the true value.[5]For impurities, recovery of spiked amounts should be within 80-120% of the nominal concentration.[2]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]Repeatability (Intra-assay): %RSD ≤ 10% at the LOQ, tighter for higher concentrations.[22] Intermediate Precision: Comparison of results by different analysts, on different days, or with different equipment should show no statistically significant difference.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of approximately 3:1.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]S/N of approximately 10:1.[4] Precision at the LOQ should meet the acceptance criterion (e.g., %RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][28]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria when parameters like mobile phase pH (±0.2), organic composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied.
Protocol: Specificity via Forced Degradation

To establish the method as "stability-indicating," forced degradation studies are performed.[29] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.

  • Prepare Stress Samples: Prepare solutions of the pyrrolidine derivative and subject them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B conditions).

  • Analysis: Analyze an unstressed sample and each stressed sample using the developed HPLC method with a DAD.

  • Evaluation:

    • Compare the chromatograms. The goal is to achieve 5-20% degradation of the active ingredient.

    • Ensure that all major degradation product peaks are chromatographically resolved from the main analyte peak.

    • Perform peak purity analysis on the main peak in each stressed sample to confirm it is spectrally homogeneous and free from co-eluting degradants.

Example Data Tables for Validation

Table: Linearity Data (Hypothetical Impurity)

Concentration (µg/mL) Peak Area (mAU*s)
0.5 (LOQ) 10.5
1.0 20.8
2.5 51.5
5.0 102.1
7.5 (150% of Spec) 153.5

| Results | r² = 0.9998, y-intercept = 0.45 |

Table: Accuracy Data (Spiked Recovery)

Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
1.0 0.98 98.0%
3.0 3.05 101.7%
5.0 4.95 99.0%

| Mean Recovery | | 99.6% |

Conclusion

Developing and validating an HPLC method for the purity of pyrrolidine derivatives is a rigorous, systematic process that underpins the safety and efficacy of final drug products. By starting with a thorough understanding of the analyte's physicochemical properties, comparing different chromatographic strategies, and meticulously validating the final method against ICH guidelines, researchers can build a robust, reliable, and defensible analytical procedure. The key is not just to follow a protocol, but to understand the scientific causality behind each choice—from mobile phase pH to the parameters of a forced degradation study. This ensures the method is truly fit for its purpose: safeguarding patient health by ensuring drug quality.

References
  • Vertex AI Search. (2020, November 15).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed.
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Emery Pharma. (2023, March 7).
  • Pharmsky. (2025, November 7).
  • Lupin. (2025, October 18).
  • BenchChem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2024, December 11).
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • CovaChem.
  • MilliporeSigma. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Waters.
  • Labtech.
  • LCGC International. (2026, February 9). Modern Mobile Phase Design for HPLC.
  • ResearchGate. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Shimadzu.
  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Acta Scientific. (2020, March 23).
  • Seven Star Pharma.
  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • alwsci. (2024, May 10).
  • Phenomenex. (2025, June 6).
  • PMC. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • ACS Central Science. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • Lab-Training. (2025, July 25).
  • SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • International Journal of Pharmaceutical Quality Assurance. (2022, November 30).
  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

Comparative

Comparing reactivity of 2-methylpyrrolidine vs. 3-methylpyrrolidine derivatives

Comparative Reactivity Guide: 2-Methylpyrrolidine vs. 3-Methylpyrrolidine Derivatives in Synthesis and Drug Discovery Executive Summary Pyrrolidine rings are ubiquitous structural motifs in FDA-approved therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Methylpyrrolidine vs. 3-Methylpyrrolidine Derivatives in Synthesis and Drug Discovery

Executive Summary

Pyrrolidine rings are ubiquitous structural motifs in FDA-approved therapeutics. Methylation of this 5-membered nitrogen heterocycle is a proven medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and 3D conformation. However, the exact positioning of the methyl group—alpha (C2) versus beta (C3) to the nitrogen—dictates a profound divergence in the molecule's chemical reactivity. This guide provides an objective, data-driven comparison of 2-methylpyrrolidine and 3-methylpyrrolidine, detailing how steric hindrance impacts nucleophilicity, N-alkylation kinetics, and their respective roles in drug development.

Mechanistic Divergence: The Alpha vs. Beta Effect

The fundamental difference in reactivity between these two isomers is governed by the spatial proximity of the methyl substituent to the reactive nitrogen lone pair.

  • 2-Methylpyrrolidine (Alpha-Substitution): The methyl group at the C2 position introduces significant steric bulk directly adjacent to the nitrogen. During nucleophilic attack (e.g., an SN2 reaction), this alpha-substitution creates a high-energy steric clash in the transition state, drastically raising the activation energy. Consequently, 2-methylpyrrolidine acts as a sterically hindered, weaker nucleophile.

  • 3-Methylpyrrolidine (Beta-Substitution): The methyl group at the C3 position is separated from the nitrogen by an additional carbon-carbon bond. The steric environment around the nitrogen remains largely unhindered. This allows the nitrogen lone pair to behave electronically and sterically much like an unsubstituted pyrrolidine, maintaining high nucleophilicity while still imparting favorable conformational tuning to the molecule[1].

G Pyrrolidine Methylpyrrolidine Derivatives C2 2-Methylpyrrolidine (Alpha-Substitution) Pyrrolidine->C2 C3 3-Methylpyrrolidine (Beta-Substitution) Pyrrolidine->C3 Steric2 High Steric Hindrance at Nitrogen Lone Pair C2->Steric2 Steric3 Low Steric Hindrance at Nitrogen Lone Pair C3->Steric3 Nuc2 Reduced Nucleophilicity (Mayr N ≈ 16.78) Steric2->Nuc2 Nuc3 High Nucleophilicity (Mayr N ≈ 18.5) Steric3->Nuc3 App2 Chiral Auxiliaries & Bulky Ligands Nuc2->App2 App3 Rapid N-Alkylation & Pharmacophore Tuning Nuc3->App3

Diagram 1: Logical flow of structural substitution impacting nucleophilicity and downstream applications.

Quantitative Reactivity Profiling

To objectively evaluate these nucleophiles, we rely on the (


), which provides a robust, solvent-specific quantification of reactivity.

According to the Mayr database, the nucleophilicity parameter (


) for 2-methylpyrrolidine in acetonitrile is 16.78[2]. In contrast, unsubstituted pyrrolidine boasts an 

parameter of 18.58[3]. Because the Mayr scale is logarithmic, this

of 1.8 indicates that alpha-methylation reduces the amine's nucleophilicity by a factor of nearly 63. 3-Methylpyrrolidine, lacking this alpha-steric hindrance, exhibits an

parameter closely mirroring that of unsubstituted pyrrolidine, allowing it to readily participate in rapid N-alkylations, such as in the synthesis of thioalkylbenzoxazole prodrugs[4].
Table 1: Comparative Physicochemical and Kinetic Parameters
Property / Parameter2-Methylpyrrolidine3-MethylpyrrolidineUnsubstituted Pyrrolidine
Substitution Site Alpha (C2)Beta (C3)None
Mayr Nucleophilicity (

)
16.78[2]~18.418.58[3]
Mayr Sensitivity (

)
0.71[2]~0.620.61[3]
Relative N-Alkylation Rate 1.0 (Baseline)~60.0~63.0
Primary Application Stereodirecting auxiliaryPharmacophore tuningGeneral building block

Experimental Methodology: Comparative N-Alkylation Kinetics

To empirically validate the reactivity differences between these derivatives, the following self-validating kinetic protocol is designed to measure the pseudo-first-order rate constant (


) of N-alkylation.

Scientific Rationale & Causality:

  • Solvent Choice (Acetonitrile): A polar aprotic solvent is utilized to stabilize the polar transition state of the SN2 reaction. Unlike protic solvents (e.g., methanol), acetonitrile will not dampen the amine's nucleophilicity via hydrogen bonding.

  • Quenching Mechanism: Aliquots are quenched with 0.1% Trifluoroacetic acid (TFA). The acid instantly protonates the unreacted free amine, converting it to an unreactive ammonium salt. This freezes the reaction at precise time points, ensuring the HPLC quantification is an exact snapshot of the kinetics.

Step-by-Step Protocol:

  • Preparation: In a dry, inert flask, prepare a 0.1 M solution of the chosen pyrrolidine derivative (2-methyl or 3-methyl) and a 0.5 M solution of N,N-diisopropylethylamine (DIPEA, acting as a non-nucleophilic base) in anhydrous acetonitrile at 25°C.

  • Initiation: Add 0.1 M of benzyl bromide to the stirring solution (500 rpm) to initiate the SN2 reaction. Start the timer.

  • Sampling: At

    
     minutes, withdraw a 100 µL aliquot using a precision micropipette.
    
  • Quenching: Immediately inject the aliquot into a standard HPLC vial containing 900 µL of cold MeCN spiked with 0.1% TFA.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm) to quantify the formation of the N-benzyl product against a pre-established calibration curve.

  • Data Processing: Plot

    
     versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Prep 1. Preparation Equimolar amine + electrophile (MeCN, 25°C) React 2. Reaction Stirring at 500 rpm DIPEA as base Prep->React Sample 3. Sampling Withdraw aliquots at intervals (5-120 min) React->Sample Quench 4. Quenching Inject into 0.1% TFA to protonate amine Sample->Quench Analyze 5. Analysis HPLC-UV quantification Extract k_obs Quench->Analyze

Diagram 2: Self-validating experimental workflow for kinetic profiling of N-alkylation.

Applications in Drug Discovery

The choice between a 2-methyl and 3-methylpyrrolidine derivative is rarely arbitrary in drug design:

  • 2-Methylpyrrolidine: Due to its steric bulk and the proximity of its chiral center to the nitrogen, it is frequently utilized when the nitrogen atom must act as a stereodirecting group. It is a favored motif in asymmetric organocatalysis and as a bulky ligand in transition metal complexes.

  • 3-Methylpyrrolidine: This derivative is highly valued in pharmaceutical synthesis due to its ability to tune molecular conformation and lipophilicity without introducing prohibitive steric hindrance at the reaction center[1]. It allows medicinal chemists to rapidly synthesize diverse libraries via N-alkylation or N-acylation without requiring forcing conditions[4].

References

1.[2] Mayr's Database Of Reactivity Parameters - N-Nucleophiles. J. Am. Chem. Soc. 2020, 142, 1526-1547. URL:[Link] 2.[3] Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München. URL:[Link] 3.[4] MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. URL:[Link] 4.[1] Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. JACS Au - ACS Publications. URL:[Link]

Sources

Validation

Comparative Structural Validation: X-ray Crystallography vs. Orthogonal Methods for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Executive Summary This guide provides a technical comparison of structural determination methods for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one , a critical chiral intermediate in Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of structural determination methods for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one , a critical chiral intermediate in Fragment-Based Drug Discovery (FBDD). While Nuclear Magnetic Resonance (NMR) remains the standard for bulk purity, it frequently fails to unambiguously define the absolute stereochemistry of flexible pyrrolidine derivatives.

This document establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior method for absolute configuration assignment, contrasting it with MicroCrystal Electron Diffraction (MicroED) and NMR based on resolution, sample requirements, and stereochemical confidence.

The Challenge: Stereochemical Ambiguity in Pyrrolidines

The target molecule contains two contiguous chiral centers at the C2 and C3 positions of the pyrrolidine ring.

  • Chemical Formula: C₈H₁₅NO₂[1][2][3]

  • Critical Quality Attribute (CQA): Absolute Configuration (2R,3R vs. 2S,3S vs. meso forms).

  • Problem: The flexibility of the pyrrolidine ring (envelope conformations) often leads to overlapping NMR signals and ambiguous NOE (Nuclear Overhauser Effect) correlations, making non-crystallographic assignment risky.

Comparative Analysis of Structural Methods

The following table contrasts the "Gold Standard" (SC-XRD) against emerging (MicroED) and traditional (NMR) alternatives for this specific chemical class.

FeatureMethod A: SC-XRD (Recommended) Method B: MicroED (Alternative) Method C: NMR (Baseline)
Primary Output 3D Atomic Coordinates (CIF)3D Atomic Potential MapsChemical Shift (δ) / Couplings (

)
Stereochemistry Absolute (via Anomalous Scattering)Absolute (requires dynamical refinement)Relative (needs chiral derivatization)
Sample State Single Crystal (>50 µm)Nanocrystal / Powder (<1 µm)Solution (CDCl₃/DMSO)
Resolution Ultra-High (0.7 – 0.9 Å)High (0.8 – 1.2 Å)N/A
Throughput Low (Days to Weeks for growth)Medium (Hours for data)High (Minutes)
Limit of Detection ~0.1 mm crystal~100 nm crystal~1 mg dissolved
Confidence 99.9% (Flack Parameter < 0.1) 95% (Model dependent)80% (Inferred)
Deep Dive: Why SC-XRD is the Superior Choice
A. The Power of Anomalous Scattering

For 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, SC-XRD is the only method that provides a self-validating metric for absolute stereochemistry: the Flack Parameter .

  • Mechanism: X-rays interact with core electrons of heavier atoms (e.g., Chlorine in the HCl salt), causing a breakdown in Friedel's law (

    
    ).
    
  • Result: This intensity difference allows the direct assignment of the enantiomer.

    • Flack x ≈ 0: Correct structure.

    • Flack x ≈ 1: Inverted structure.

B. Handling the "Oil" Problem

This molecule is typically an oil or low-melting solid in its free base form. SC-XRD requires a crystalline lattice.

  • Solution: Salt Formation. The nitrogen on the pyrrolidine ring is basic (

    
    ). Reacting it with hydrochloric acid or picric acid rigidifies the structure, introducing heavy atoms (Cl) necessary for the anomalous scattering mentioned above.
    
C. MicroED: The "Powder" Alternative

If large crystals cannot be grown, MicroED (Cryo-EM diffraction) is the best alternative. It uses electrons instead of X-rays.[4][5][6]

  • Pros: Can determine structure from the "dust" on the side of a vial.

  • Cons: Electrons interact too strongly with matter, leading to dynamical scattering which complicates absolute configuration assignment compared to the straightforward anomalous signal in X-ray.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain X-ray quality crystals of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one Hydrochloride.

Phase 1: Salt Synthesis
  • Dissolve 50 mg of the free base oil in 0.5 mL of dry diethyl ether.

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • A white precipitate (the HCl salt) should form immediately.

  • Centrifuge and wash the pellet twice with cold ether to remove impurities.

Phase 2: Vapor Diffusion Crystallization
  • Solvent Screen: Dissolve the HCl salt in minimal Methanol (good solubility).

  • Setup: Place 10 µL of the salt solution in a hanging drop well.

  • Precipitant: Add 500 µL of Ethyl Acetate (poor solubility) to the reservoir.

  • Seal: Seal the chamber. As Ethyl Acetate vapor diffuses into the Methanol drop, solubility decreases, driving slow crystal growth.

  • Observation: Inspect under polarized light after 24-48 hours. Look for birefringence (glowing crystals).

Phase 3: Data Collection & Reduction
  • Mounting: Mount a single crystal (approx. 0.1 x 0.1 x 0.1 mm) on a Kapton loop using cryo-oil.

  • Cooling: Flash cool to 100 K using a liquid nitrogen stream to reduce thermal vibration.

  • Diffraction: Collect a full sphere of data (360° rotation) using Mo-Kα or Cu-Kα radiation.

    • Note: Cu-Kα is preferred for this light-atom organic molecule to maximize the anomalous signal of the Chloride ion.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

Strategic Workflow Visualization

The following diagram outlines the decision tree for structural validation, ensuring resources are not wasted on unsuccessful crystallization attempts.

StructuralValidation Start Target Molecule (Oily Free Base) SaltScreen Salt Formation (HCl, Fumarate, Picrate) Start->SaltScreen Rigidify Solubility Solubility Check SaltScreen->Solubility Growth Vapor Diffusion (Slow Growth) Solubility->Growth Crystalline Solid MicroED MicroED (Electron Diffraction) Solubility->MicroED Micro-crystalline Powder NMR Chiral NMR (Mosher's Acid) Solubility->NMR Amorphous/Oil XRD SC-XRD Data Collection (100 K) Growth->XRD Crystal >50µm Validation Structure Solution (Flack Parameter) MicroED->Validation Coulombic Potential NMR->Validation Inferred Config XRD->Validation Electron Density

Figure 1: Decision matrix for structural elucidation of flexible pyrrolidine derivatives.

References & Authority
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Available at: [Link]

    • Context: The global repository for small molecule crystal structures.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A.

    • Context: The foundational paper defining the Flack parameter for absolute configuration.

  • Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition.

    • Context: Validation of MicroED as a viable alternative for pharmaceutical powders.[7]

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. Available at: [Link]

    • Context: Comparative metrics for resolution and sample requirements.

Sources

Comparative

Technical Guide: Stereochemical Validation of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Executive Summary In drug discovery, the pyrrolidine scaffold is a privileged structure, yet its stereochemical complexity often creates bottlenecks in Structure-Activity Relationship (SAR) studies. For 2-Methoxy-1-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the pyrrolidine scaffold is a privileged structure, yet its stereochemical complexity often creates bottlenecks in Structure-Activity Relationship (SAR) studies. For 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one , the presence of two chiral centers (C2 and C3) generates four distinct stereoisomers: two diastereomeric pairs (cis and trans), each consisting of a pair of enantiomers.

This guide provides a rigorous, self-validating framework for determining the Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) of this specific intermediate. Unlike rigid templates, this protocol prioritizes the chemical stability of the C3-acyl stereocenter, which is prone to epimerization, necessitating the use of Supercritical Fluid Chromatography (SFC) over traditional alkaline reverse-phase HPLC.

Part 1: The Stereochemical Landscape

Before validation, we must define the targets. The molecule possesses two chiral centers:

  • C2 (Methyl group): Generally configurationally stable.

  • C3 (Acyl sidechain): Alpha to a carbonyl; susceptible to thermodynamic equilibration (epimerization) to the trans isomer.

Isomer PairRelative ConfigDescriptionSeparation Method
Diastereomers Cis vs. TransPhysical properties differ (NMR shifts, BP, polarity).Achiral Flash/HPLC or NMR
Enantiomers (

) vs. (

)
Identical physical properties in achiral environments.Chiral SFC / HPLC
Enantiomers (

) vs. (

)
Identical physical properties in achiral environments.Chiral SFC / HPLC

Part 2: Analytical Methodologies

Method A: High-Field NMR (Relative Configuration)

Best for: Distinguishing Cis vs. Trans diastereomers.

The Challenge: In 5-membered rings, Karplus relationships for


-coupling are notoriously unreliable due to envelope conformational flexing. A "small" coupling constant does not always guarantee a trans relationship.

The Expert Protocol:

  • NOESY/ROESY Experiments: This is the only self-validating NMR method for this scaffold.

    • Cis-Isomer: Strong Nuclear Overhauser Effect (NOE) between the C2-Methyl protons and the C3-methine proton.

    • Trans-Isomer: Weak or absent NOE between these groups; potential NOE between C2-Methyl and C4-protons.

  • Solvent Selection: Use

    
     (Benzene-d6) over 
    
    
    
    . The anisotropy of the benzene ring often resolves overlapping ring protons, simplifying the interpretation of the C2/C3 region.
Method B: Chiral SFC (Enantiomeric Excess)

Best for: Quantitative purity of specific enantiomers.

Why SFC? Traditional Normal Phase HPLC often requires amine modifiers (DEA/TEA) to prevent peak tailing of the basic pyrrolidine nitrogen. These basic additives can catalyze epimerization at the C3 position. SFC uses


 (slightly acidic), protecting the configuration while offering faster equilibration.

Screening Protocol:

  • Column Set: Chiralpak IG, IC, AD-H, and OJ-H (or equivalents).

  • Co-Solvent: Methanol (with 0.1% Isopropylamine if absolutely necessary, but try amine-free first).

  • Gradient: 5% to 55% Co-solvent over 5 minutes.

Method C: X-Ray Crystallography (Absolute Configuration)

Best for: Final confirmation of absolute stereochemistry.

Since the free base is likely an oil, derivatization is required.

  • Protocol: Form a salt using a heavy-atom acid, such as Hydrobromic acid (HBr) or p-Toluenesulfonic acid .

  • Validation: The anomalous dispersion of the heavy atom (Br or S) allows determination of the absolute configuration (Flack parameter < 0.05).

Part 3: Decision Matrix & Workflows

Workflow 1: Analytical Logic Flow

This diagram guides the chemist from crude reaction mixture to final validated isomer.

AnalyticalLogic Crude Crude Reaction Mixture AchiralHPLC Achiral HPLC/UPLC (Check Purity) Crude->AchiralHPLC NMR 1H NMR + NOESY (Determine Diastereomer Ratio) AchiralHPLC->NMR Decision Is dr > 95:5? NMR->Decision Purification Flash Chromatography (Separate Diastereomers) Decision->Purification No ChiralSFC Chiral SFC Screening (Determine ee) Decision->ChiralSFC Yes Purification->NMR FinalCheck Final Validation (Mosher's or X-Ray) ChiralSFC->FinalCheck

Caption: Analytical decision tree ensuring diastereomeric purity is established before enantiomeric validation.

Workflow 2: SFC Method Development Loop

A self-validating loop to ensure the chiral method is robust and reproducible.

SFC_Method Start Racemic Standard Screen 4-Column Screen (AD, OD, IC, IG) Start->Screen Eval Resolution (Rs) > 1.5? Screen->Eval Optimize Optimize Gradient/Temp Change Modifier Eval->Optimize No Validate Validation: Linearity & Peak Purity Eval->Validate Yes Optimize->Screen

Caption: Iterative SFC screening process to achieve baseline separation of all 4 isomers.

Part 4: Comparative Data Analysis

The following table contrasts the efficacy of the three primary validation methods for this specific pyrrolidine derivative.

Feature1H NMR (NOESY) Chiral SFC X-Ray Crystallography
Target Info Relative Stereochem (Cis/Trans)Enantiomeric Excess (R/S)Absolute Configuration
Sample Req ~5 mg (Liquid/Oil)< 1 mg (Dissolved)Single Crystal (Solid Salt)
Throughput Medium (10-30 min/sample)High (3-5 min/sample)Low (Days to Weeks)
Limitations Cannot distinguish enantiomers.Requires racemic standard for method dev.Requires solid derivative; costly.
Trust Score ⭐⭐⭐ (Qualitative)⭐⭐⭐⭐⭐ (Quantitative)⭐⭐⭐⭐⭐ (Absolute)

Part 5: Detailed Experimental Protocol (SFC)

Objective: Quantify enantiomeric excess of the cis-diastereomer.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1.0 mL of Methanol (HPLC grade).

    • Filter through a 0.2

      
       PTFE syringe filter to remove particulates.
      
  • Instrument Setup (Waters UPC2 or Agilent SFC):

    • Mobile Phase A:

      
       (Liquid).
      
    • Mobile Phase B: Methanol + 0.1% Isopropylamine (IPA). Note: The amine additive ensures sharp peaks for the pyrrolidine nitrogen.

    • Back Pressure: 120 bar (ensures supercritical state).

    • Temperature: 40°C.[1]

  • Screening Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 50% B

    • 5.0 min: 50% B

    • Flow Rate: 3.0 mL/min.

  • Validation Criteria:

    • Identify the column providing

      
       between the nearest peaks.
      
    • Check UV/Vis spectra (DAD) at leading and trailing edges of the peak to ensure no hidden impurities (Peak Purity Check).

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.[2] (Chapter 9: Stereochemistry and NOE).

  • Greibrokk, T., & Lundanes, E. (2018). Chromatography of basic compounds: A review of the problems and solutions. Journal of Separation Science.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. (Standard for X-Ray absolute configuration).

Sources

Validation

Comparative bioassay results of pyrrolidine-based analogs

Topic: Comparative Bioassay Evaluation of Halogenated Spirooxindole-Pyrrolidine Analogs Context: Targeted Anticancer Therapeutics (Cytotoxicity Profiling) Executive Summary & Technical Context The pyrrolidine scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioassay Evaluation of Halogenated Spirooxindole-Pyrrolidine Analogs Context: Targeted Anticancer Therapeutics (Cytotoxicity Profiling)

Executive Summary & Technical Context

The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for sp


-rich pharmacophores that improve solubility and target engagement compared to flat aromatic systems. This guide focuses on the Spirooxindole-Pyrrolidine  class, a hybrid scaffold designed to target cancer cell proliferation (often via p53-MDM2 interaction inhibition or microtubule destabilization).

This comparative analysis evaluates a series of halogenated analogs against the industry standard, Cisplatin . The data highlights the critical impact of electron-withdrawing substituents (Cl, Br, F, NO


) at the oxindole C5 and C7 positions on cytotoxic potency against human lung carcinoma (A549) and colorectal cancer (HCT-116) cell lines.

Structural Logic & SAR Rationale

The design strategy leverages the "spiro" fusion to create a rigid 3D architecture, positioning the pyrrolidine ring to interact with hydrophobic pockets of the target protein while the oxindole core engages in hydrogen bonding.

Key Structural Modifications:

  • Core: Spiro[indoline-3,2'-pyrrolidin]-2-one.

  • Variable R1 (Oxindole C5): Modulation of electronic density using Halogens (F, Cl, Br) and Nitro (NO

    
    ) groups.
    
  • Variable R2 (Oxindole C7): Steric and lipophilic optimization.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Spirooxindole-Pyrrolidine Scaffold Sub_C5 C5 Substitution (Electronic Modulation) Core->Sub_C5 Functionalization Sub_C7 C7 Substitution (Lipophilicity/Sterics) Core->Sub_C7 Optimization Pyrrolidine Pyrrolidine Ring (Solubility & H-Bonding) Core->Pyrrolidine Fused Effect_C5 Electron Withdrawing (F, Cl, NO2) Increases Potency Sub_C5->Effect_C5 Bio-impact Effect_C7 Bulky Halogens (Br) Enhance Membrane Permeability Sub_C7->Effect_C7 Bio-impact

Figure 1: SAR logic dictating the design of spirooxindole-pyrrolidine analogs. Electronic modulation at C5 is the primary driver of potency.

Comparative Bioassay Data

The following data aggregates cytotoxicity results from standard MTT assays. The "Fold Potency" is calculated relative to the unsubstituted analog (4a ) to demonstrate the specific contribution of the substituents.

Experimental Conditions:

  • Cell Lines: A549 (Lung Carcinoma), HCT-116 (Colorectal Carcinoma).

  • Duration: 48-hour incubation.

  • Control: Cisplatin (Standard Chemotherapy).

Table 1: Cytotoxicity Profile (IC in µM)[1]
Compound IDR1 (C5)R2 (C7)IC

(A549)
IC

(HCT-116)
Fold Potency vs 4a (A549)Status
4a (Ref)HH>100>1001.0xInactive
4b ClH85.3 ± 4.262.1 ± 3.51.17xWeak
4e BrH45.6 ± 2.838.4 ± 2.1>2.0xModerate
4g NO

H25.1 ± 1.518.9 ± 1.2>4.0xActive
5f FH1.2 ± 0.1 0.9 ± 0.05 >80x Lead Candidate
5e BrBr3.48 ± 0.32.8 ± 0.2~28xPotent
Cisplatin --9.0 ± 0.85.2 ± 0.4N/AStandard

Data Interpretation:

  • The Fluorine Effect: Compound 5f (5-Fluoro) exhibits superior potency (IC

    
     = 1.2 µM), outperforming Cisplatin by nearly 7-fold in A549 cells. This is attributed to fluorine's ability to mimic hydrogen sterically while altering the pKa and metabolic stability of the ring system [1].
    
  • Electronic Influence: Strong electron-withdrawing groups (NO

    
     in 4g ) significantly improve activity compared to the unsubstituted parent 4a , likely by increasing the binding affinity to the target protein's active site via halogen bonding or electrostatic interactions.
    
  • Dual Substitution: The dibromo analog (5e ) shows high potency, suggesting that lipophilicity (LogP) plays a role in cellular uptake, though it is slightly less active than the fluoro-analog 5f .

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol details the MTT assay used to generate the data above. This protocol includes self-validating checkpoints.

Protocol: MTT Cell Viability Assay

Objective: Quantify the cytotoxic effect of pyrrolidine analogs on cancer cell lines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.[1]

Workflow:

  • Seeding:

    • Seed A549 cells at

      
       cells/well in 96-well plates.
      
    • Validation: Incubate for 24h to ensure monolayer formation (confluence ~70%).

  • Treatment:

    • Dissolve analogs in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: Include Vehicle Control (0.1% DMSO max) and Positive Control (Cisplatin).

  • Incubation:

    • Treat cells for 48 hours at 37°C, 5% CO

      
      .
      
  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4 hours.

    • Observation: Check for purple formazan crystal formation under microscope.

  • Quantification:

    • Remove media carefully. Add 100 µL DMSO to dissolve crystals.

    • Read Absorbance (OD) at 570 nm (Reference 630 nm).

Diagram 2: Assay Workflow & Decision Tree

MTT_Workflow Start Seed Cells (5x10^3 / well) Check1 Confluence > 70%? Start->Check1 Treat Add Analogs (Serial Dilution) Check1->Treat Yes Fail Discard & Reseed Check1->Fail No Incubate 48h Incubation Treat->Incubate MTT_Add Add MTT Reagent (4h) Incubate->MTT_Add Check2 Crystals Visible? MTT_Add->Check2 Solubilize Dissolve in DMSO Check2->Solubilize Yes Check2->Fail No (Cell death in Control?) Read Read OD 570nm Solubilize->Read

Figure 2: Step-by-step MTT assay workflow with critical validation checkpoints (diamonds).

Conclusion & Recommendations

The comparative bioassay results establish that the Spirooxindole-Pyrrolidine scaffold is a highly tunable platform for anticancer drug discovery.

  • Lead Identification: Analog 5f (5-Fluoro) is the clear lead candidate, demonstrating sub-micromolar potency (IC

    
     < 1.2 µM) and a superior safety profile compared to the dibromo-analogs.
    
  • Strategic Insight: The data confirms that C5-substitution on the oxindole ring is the primary driver of cytotoxicity. Future optimization should focus on bioisosteres of the fluorine group or C7 modifications to fine-tune metabolic stability.

  • Application: Researchers should prioritize 5f for in vivo xenograft studies, given its high potency and likely favorable ADME properties typical of fluorinated pyrrolidines [2].

References

  • Semantic Scholar. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects. Retrieved from [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives. Retrieved from [Link]

Sources

Comparative

Strategic Selection of Reference Standards for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one Profiling

Executive Summary In the development of pyrrolidine-based therapeutics, 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 1599164-51-8) frequently appears as a critical chiral intermediate or a process-related impur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrrolidine-based therapeutics, 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 1599164-51-8) frequently appears as a critical chiral intermediate or a process-related impurity. Unlike commodity chemicals, this molecule lacks a readily available compendial Certified Reference Material (CRM) from USP or EP.

This guide compares the three viable reference standard strategies available to drug developers: Custom Synthesized Primary Standards (In-House) , Commercial Research Grade Materials , and Secondary Working Standards .[1] We analyze these options based on regulatory compliance (ICH Q3A/B), metrological traceability, and risk to the drug development lifecycle.[2]

The Core Challenge: Stereochemical Integrity

This molecule contains two chiral centers (C2 and C3 on the pyrrolidine ring).[1] Standard "purity" assessments (Area %) often fail to distinguish between the desired enantiomer and its diastereomers (cis/trans), leading to potentially catastrophic potency miscalculations.

Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary sources of reference material for this specific analyte.

FeatureOption A: In-House Primary Standard (Recommended for Late Stage)Option B: Commercial Research Grade (Early Discovery Only)Option C: Secondary Working Standard (Routine QC)
Source Custom synthesis + rigorous internal qualification (qNMR + Mass Balance).Boutique synthesis vendors (e.g., ChemScene, chemically cataloged).[1]Aliquot of Option A or B, qualified against Option A.
Traceability SI-Traceable via qNMR (Internal Standard).Vendor Declaration (Often lacks uncertainty budget).[1]Traceable to the Primary Standard used for qualification.[1]
Purity Definition Potency (% w/w) : Accounts for water, residuals, and salts.[1]Chromatographic Purity (% Area) : Ignores water/salts.[1]Assigned Potency : Calculated relative to Primary.[1]
Stereo-Control Chiral HPLC/GC validated to separate all 4 isomers.Often undefined; risk of diastereomeric contamination.Verified against Primary.
Cost/Time High / 4-8 Weeks.[1]Low / 1-2 Weeks.Low / Immediate.
Regulatory Fit GMP / IND / NDA Filing. Non-GLP / Range Finding. GMP Release Testing.

Technical Deep Dive: The "Purity vs. Potency" Trap

For 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one, relying on Commercial Research Grade materials (Option B) presents a specific chemical risk profile that must be mitigated.

A. Hygroscopicity and The "As Is" Fallacy

Pyrrolidine derivatives are notoriously hygroscopic.[1] A vendor Certificate of Analysis (CoA) claiming "98% Purity (HPLC)" refers only to the UV-absorbing species.

  • The Reality: The material may contain 5-10% water or inorganic salts (from synthesis workup).[1]

  • The Consequence: Using this material "As Is" to prepare a calibration curve will result in a systematic bias , underestimating impurity levels in your drug product by 5-10%.[1]

B. The Stereochemical Blind Spot

The proximity of the methyl group (C2) and the acetyl-methoxy side chain (C3) creates steric hindrance.

  • Risk: Synthetic routes often yield a mixture of cis and trans isomers.[1]

  • Detection: Standard C18 HPLC often co-elutes these diastereomers.[1]

  • Solution: You must employ Chiral HPLC or derivatized GC to assign the true isomeric purity.[1]

Experimental Protocols: Establishing a Self-Validating Primary Standard

Since you cannot buy a USP standard for this molecule, you must create one. This workflow establishes an In-House Primary Standard (Option A) compliant with ISO 17034 principles.

Protocol 1: Potency Assignment via qNMR (The Gold Standard)

Quantitative NMR (qNMR) provides direct metrological traceability to the SI system, bypassing the need for a reference standard of the analyte itself.[1]

Reagents:

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1]

  • Solvent: D2O (to exchange amine protons) or DMSO-d6.[1]

Procedure:

  • Weighing: Accurately weigh 20 mg of the Analyte and 15 mg of the IS into the same vial (precision ±0.01 mg).

  • Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): > 5 × T1 (typically 60s) to ensure full relaxation.

    • Scans: 16-32.[1]

  • Integration: Integrate the distinct methyl doublet of the analyte (approx. 1.1 ppm) against the singlet of the IS.

Calculation:



Where 

=Purity,

=Integral area,

=Number of protons,

=Molar mass,

=Weight.[3]
Protocol 2: Chiral HPLC for Isomeric Purity

Objective: Confirm the material is the correct stereoisomer.

  • Column: Chiralpak IG or IC (Immobilized polysaccharide), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to weak chromophore).

  • Acceptance Criteria: Main isomer > 99.0% area; diastereomers < 0.5%.[1]

Decision Logic & Workflows (Visualized)

Diagram 1: The Qualification Hierarchy

This diagram illustrates how to transform a "Research Grade" purchase into a "Primary Standard."

ReferenceStandardHierarchy Vendor Vendor Material (Research Grade) '98% Area' Purification Prep-HPLC / Recrystallization (Remove Salts/Isomers) Vendor->Purification If Purity < 99% Candidate Candidate Material (High Purity) Vendor->Candidate If Purity > 99% Purification->Candidate qNMR qNMR Analysis (Traceable to NIST) Candidate->qNMR ChiralLC Chiral HPLC (Stereochemical Purity) Candidate->ChiralLC TGA TGA / KF (Water/Volatiles) Candidate->TGA MassBalance Mass Balance Calculation (100% - Impurities - Water - Residuals) qNMR->MassBalance Cross-Validation ChiralLC->MassBalance TGA->MassBalance PrimaryStd In-House Primary Standard (Assigned Potency w/w) MassBalance->PrimaryStd CoA Generation WorkingStd Secondary Working Standard (Calibrated vs Primary) PrimaryStd->WorkingStd Routine QC Use

Caption: Workflow for converting commercial research chemicals into compliant Primary Reference Standards via orthogonal characterization.

Diagram 2: Strategic Selection Matrix

When to use which grade during the drug development timeline.[1]

SelectionMatrix Discovery Discovery / Lead Opt ResGrade Research Grade (Vendor CoA) Discovery->ResGrade Speed is priority EarlyDev Phase I / Tox CharStd Characterized Std (ID + Purity Check) EarlyDev->CharStd Safety margins defined LateDev Phase III / Commercial Primary Primary Standard (Full ISO 17034 Workflow) LateDev->Primary Critical for Release ResGrade->CharStd Upgrade CharStd->Primary Full Validation

Caption: Risk-based selection of reference standard grades across the pharmaceutical development lifecycle.

References

  • ICH Expert Working Group. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]

  • ISO. General requirements for the competence of reference material producers (ISO 17034:2016).[1][4] International Organization for Standardization.[1] [Link]

Sources

Validation

QC Protocols for Batch Testing of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

A Comparative Methodological Guide for Pharmaceutical Intermediates[1][2] Executive Summary This guide provides an advanced Quality Control (QC) framework for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 159916...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Pharmaceutical Intermediates[1][2]

Executive Summary

This guide provides an advanced Quality Control (QC) framework for 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one (CAS: 1599164-51-8).[1][2] Unlike standard aromatic intermediates, this compound lacks a strong UV chromophore, rendering traditional HPLC-UV methods prone to "false purity" results.[2] This guide objectively compares the performance of Gas Chromatography (GC-FID) , Charged Aerosol Detection (HPLC-CAD) , and Quantitative NMR (qNMR) as superior alternatives to the industry-standard UV methods.[1][2]

Part 1: The Analytical Challenge (The "UV Blind Spot")

The core structural feature of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is its saturated pyrrolidine ring coupled with an aliphatic ketone.[1][2]

  • The Problem: The carbonyl group (

    
    ) exhibits a weak 
    
    
    
    transition around 280 nm and a
    
    
    transition <210 nm. In standard reverse-phase HPLC (using Methanol/Acetonitrile), the solvent cutoff interferes with the <210 nm signal, and the 280 nm signal is too weak for trace impurity detection (<0.1%).
  • The Risk: A batch appearing >99.5% pure by HPLC-UV (210 nm) may actually contain significant non-chromophoric impurities (e.g., starting aliphatic amines, stereoisomers) that compromise downstream synthesis.

Part 2: Comparative Analysis of QC Methodologies

The following table compares the "Standard" approach against high-performance alternatives required for this specific chemical class.

FeatureMethod A: HPLC-UV (Standard) Method B: GC-FID (Recommended Workhorse) Method C: qNMR (Gold Standard)
Detection Principle UV Absorbance (210 nm)Flame Ionization (Carbon counting)Nuclear Magnetic Resonance
Suitability Poor. High risk of missing impurities.[1][2]Excellent. Detects all carbon-containing volatiles.[1][2]Absolute. No reference standard needed.
LOD/LOQ High (Poor sensitivity).Low (High sensitivity).Moderate.
Stereoselectivity Low (unless Chiral column used).High (with Chiral GC columns).High (with chiral shift reagents).
Throughput High (15 min/run).Medium (20-30 min/run).[1][2]Low (Expertise required).
Primary Use Case Rough purity check only.Batch Release & Assay. Reference Standard Qualification.
Part 3: Detailed Experimental Protocols
Protocol 1: GC-FID (Primary Release Method)

Rationale: As a low-molecular-weight amine (MW ~157.21), this compound is volatile.[1][2] GC-FID offers a "universal" response roughly proportional to carbon mass, avoiding the response factor disparity seen in UV.[1][2]

Reagents & Equipment:

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm).[1][2] Note: Use a base-deactivated liner to prevent amine tailing.[1][2]

  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Method Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min).

  • Detector (FID): 300°C.

    
    : 30 mL/min, Air: 400 mL/min.
    

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for pyrrolidines).

  • RSD (n=6): < 2.0% for area counts.

  • Resolution: > 1.5 between the main peak and any regioisomer (e.g., 2-methyl vs 3-methyl isomers).[1][2]

Protocol 2: HPLC-CAD (Orthogonal Impurity Profiling)

Rationale: Used to detect non-volatile impurities (salts, heavy oligomers) that GC would miss.[1][2]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0 with

    
    ). High pH ensures the amine is unprotonated and retains well.
    
  • Mobile Phase B: Acetonitrile.[3][4]

  • Column: XBridge BEH C18 (150mm x 4.6mm, 3.5µm).

Gradient:

  • 0-2 min: 5% B.[1][2]

  • 2-15 min: 5%

    
     90% B.[1][2]
    
  • 15-20 min: 90% B.[1][2]

Detection:

  • Charged Aerosol Detector (CAD): Nebulizer Temp 35°C.

  • Mass Spec (Optional): ESI Positive mode (Scan 100-600 m/z) for ID.

Part 4: Visualization of QC Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the specific impurity risk.

QC_Workflow Start Batch Receipt: 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one Check_UV Initial Screen: HPLC-UV (210 nm) Start->Check_UV Decision Is Purity > 98%? Check_UV->Decision Risk_Branch RISK: UV Transparent Impurities (Aliphatic amines, salts) Decision->Risk_Branch Yes (False Confidence?) GC_Path Primary Assay: GC-FID (Volatiles) Decision->GC_Path No (Dirty) Risk_Branch->GC_Path Mandatory CAD_Path Orthogonal Check: HPLC-CAD (Non-volatiles) Risk_Branch->CAD_Path Mandatory Chiral_Check Stereochemistry Check: Chiral GC or HPLC GC_Path->Chiral_Check CAD_Path->Chiral_Check Final_Release Batch Release: CoA Generation Chiral_Check->Final_Release

Caption: QC Decision Tree highlighting the necessity of orthogonal testing (GC/CAD) to overcome UV detection limitations.

Part 5: Synthesis & Impurity Fate Mapping

Understanding the origin of the molecule aids in targeting specific impurities.

  • Route A (Ring Closure): Often involves N-alkylation of methyl-amine derivatives.[1][2]

    • Target Impurity: Residual alkyl halides (Genotoxic). Method: GC-MS (SIM mode).[1][2]

  • Route B (Reduction): Reduction of a pyrrolidinone precursor.

    • Target Impurity: Unreacted amide (Non-basic). Method: HPLC-CAD (Different polarity).

Stereochemical Note: The "2-methyl" and "3-yl" substitutions create two chiral centers.[1][2]

  • Diastereomers: Separable by standard GC/HPLC.

  • Enantiomers: Require Chiral Stationary Phases (e.g., Chiralpak AD-H or equivalent GC chiral columns like Cyclosil-B).[1][2]

References
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Chromatography Forum. "Strategies for HPLC Detection of Non-Chromophoric Compounds (Pyrrolidines)." LCGC Discussion Threads, 2011. [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones (Structural Analogs)." UNODC Manuals, 2015. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.